6-Ethoxyquinoline-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethoxyquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-11-5-6-12-9(7-11)3-4-10(8-14)13-12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZJIHGBMXGHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613948 | |
| Record name | 6-Ethoxyquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100063-12-5 | |
| Record name | 6-Ethoxyquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Ethoxyquinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway to 6-ethoxyquinoline-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established and reliable organic chemistry transformations, ensuring reproducibility for researchers in the field. This document details a two-step synthesis commencing with the construction of the quinoline core via the Doebner-von Miller reaction, followed by a selective oxidation to yield the target aldehyde. An alternative direct formylation approach is also discussed.
Primary Synthetic Pathway: A Two-Step Approach
The most robust and well-documented route to this compound involves a two-step sequence:
-
Doebner-von Miller Reaction: Synthesis of the key intermediate, 2-methyl-6-ethoxyquinoline, from p-phenetidine and crotonaldehyde.
-
Selective Oxidation: Oxidation of the 2-methyl group of the intermediate to the corresponding carbaldehyde using selenium dioxide.
This strategy is advantageous due to the accessibility of the starting materials and the generally reliable nature of these classic reactions.
Step 1: Synthesis of 2-Methyl-6-ethoxyquinoline via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[1][2][3][4] In this specific synthesis, p-phenetidine is reacted with crotonaldehyde.
Experimental Protocol:
A mixture of p-phenetidine (1.0 eq) and concentrated hydrochloric acid (or another suitable acid catalyst like sulfuric acid) in a suitable solvent (e.g., water or a biphasic system with toluene to minimize polymerization of crotonaldehyde) is heated to reflux.[3] Crotonaldehyde (1.2 eq) is then added dropwise to the heated solution over a period of 1-2 hours.[3] An oxidizing agent, which can be the nitrobenzene derivative of the starting aniline or another mild oxidant, is often included to facilitate the final aromatization step. The reaction mixture is refluxed for an additional 4-8 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, neutralized with a base (e.g., sodium hydroxide or calcium hydroxide), and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[2][3] The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-methyl-6-ethoxyquinoline is then purified by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound via Selenium Dioxide Oxidation
The selective oxidation of the activated methyl group at the 2-position of the quinoline ring is effectively achieved using selenium dioxide (SeO₂).[5][6][7] This reagent is known for its efficacy in oxidizing methyl groups on heterocyclic systems to aldehydes.[5][6][7]
Experimental Protocol:
2-Methyl-6-ethoxyquinoline (1.0 eq) is dissolved in a suitable high-boiling solvent such as dioxane or a mixture of ethanol and cyclohexane.[7] Selenium dioxide (1.1 - 1.5 eq) is added to the solution, and the mixture is heated to reflux for 4-12 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated elemental selenium is removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is purified by column chromatography on silica gel or by recrystallization.
Alternative Synthetic Pathway: Vilsmeier-Haack Formylation
An alternative, more direct route to this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9][10] The ethoxy group at the 6-position of the quinoline ring is an electron-donating group, which should activate the ring towards electrophilic substitution. However, the regioselectivity of this reaction on 6-substituted quinolines can be variable, and formylation may not exclusively occur at the desired C2 position.
General Experimental Protocol:
To a cooled (0 °C) solution of 6-ethoxyquinoline in anhydrous DMF, phosphorus oxychloride (POCl₃) is added dropwise. The reaction mixture is then heated, typically between 60-90 °C, for several hours. After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a base. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Data Presentation
Table 1: Summary of Quantitative Data for the Primary Synthetic Pathway
| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | p-Phenetidine, Crotonaldehyde | HCl or H₂SO₄ | Water or Water/Toluene | 6 - 10 | Reflux | 60 - 75 |
| 2 | 2-Methyl-6-ethoxyquinoline | Selenium Dioxide (SeO₂) | Dioxane or Ethanol/Cyclohexane | 4 - 12 | Reflux | 50 - 70[5] |
Note: Yields are estimates based on typical Doebner-von Miller and selenium dioxide oxidation reactions of similar substrates and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Caption: Primary synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [esirc.emporia.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemijournal.com [chemijournal.com]
An In-depth Technical Guide to 6-Ethoxyquinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 6-Ethoxyquinoline-2-carbaldehyde (CAS No: 100063-12-5). This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating available data and outlining robust experimental protocols. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines reported data from chemical suppliers with predicted values and generalized methodologies based on structurally related quinoline derivatives. All quantitative data is summarized in structured tables for clarity, and key processes are visualized using logical diagrams.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and application in research and development. The data presented below is a compilation from various chemical databases and computational models.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 6-Ethoxyquinoline-2-carboxaldehyde, 6-Ethoxy-2-formylquinoline | [1] |
| CAS Number | 100063-12-5 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Exact Mass | 201.0790 u | [1] |
| Appearance | Not specified (likely solid) | Inferred |
| Melting Point | Data not available | N/A |
| Boiling Point | 363.8 °C (Predicted) | [1] |
| Density | 1.191 g/cm³ (Predicted) | [1] |
| Solubility | Inferred to be soluble in common organic solvents like chloroform, DMF. | Inferred |
| Flash Point | 173.8 °C (Predicted) | [1] |
| Refractive Index | 1.631 (Predicted) | [1] |
| Vapor Pressure | 1.75E-05 mmHg at 25°C (Predicted) | [1] |
| XLogP3 | 2.4 - 2.5 (Predicted) | [1] |
| Hydrogen Bond Acceptor Count | 3 (Predicted) | [1] |
| Rotatable Bond Count | 3 (Predicted) | [1] |
Experimental Workflow for Property Determination
To supplement the predicted data, a generalized experimental workflow for the determination of key physicochemical properties is outlined below.
Caption: Generalized workflow for synthesis, characterization, and physicochemical property determination.
Synthesis of this compound
Route 1: Vilsmeier-Haack Formylation of 6-Ethoxyquinoline
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The ethoxy group at the 6-position of the quinoline ring is an electron-donating group, which should activate the ring towards electrophilic substitution.
Caption: Postulated Vilsmeier-Haack synthesis pathway for this compound.
Generalized Experimental Protocol (Vilsmeier-Haack Reaction):
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature. Stir the mixture for approximately 30-60 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 6-ethoxyquinoline in an appropriate solvent (e.g., chloroform or DMF) and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature typically ranging from 60-90°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral or slightly basic.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Route 2: Oxidation of 2-Methyl-6-ethoxyquinoline
Another common strategy for the synthesis of aromatic aldehydes is the oxidation of a methyl group at the corresponding position. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups on heterocyclic systems.
Caption: Postulated synthesis of this compound via oxidation.
Generalized Experimental Protocol (Selenium Dioxide Oxidation):
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-ethoxyquinoline in a suitable solvent such as dioxane or a mixture of ethanol and cyclohexane.
-
Reaction: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.
-
Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC. The formation of a black precipitate of elemental selenium is often observed.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the selenium precipitate.
-
Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Aldehyde proton (CHO) singlet: ~9.8-10.2 ppm- Aromatic protons (quinoline ring): ~7.0-8.5 ppm (complex multiplet patterns)- Ethoxy group (-OCH₂CH₃): quartet ~4.1-4.3 ppm and triplet ~1.4-1.6 ppm |
| ¹³C NMR | - Aldehyde carbonyl carbon (C=O): ~190-195 ppm- Aromatic carbons: ~110-160 ppm- Ethoxy group (-OCH₂CH₃): ~64 ppm and ~15 ppm |
| IR Spectroscopy (cm⁻¹) | - Aldehyde C=O stretch: ~1690-1710 (strong)- Aldehyde C-H stretch: ~2720 and ~2820 (weak to medium)- Aromatic C=C and C=N stretches: ~1450-1600- C-O-C stretch (ether): ~1250 (asymmetric) and ~1040 (symmetric) |
| Mass Spectrometry (ESI+) | - [M+H]⁺: m/z ≈ 202.0863 |
Generalized Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the solvent peak or TMS.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum. Then, acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) and compare it to the calculated exact mass.
Biological Activity and Potential Applications
Specific biological activity data for this compound is not extensively reported. However, the quinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the carbaldehyde group offers a reactive handle for the synthesis of more complex derivatives, such as Schiff bases, which are also known for their diverse biological activities. Therefore, this compound serves as a valuable intermediate for the synthesis of novel compounds for drug discovery and development. Further research is required to elucidate the specific biological profile of this compound.
References
An In-Depth Technical Guide to 6-Ethoxyquinoline-2-carbaldehyde: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Ethoxyquinoline-2-carbaldehyde, a quinoline derivative of interest in medicinal chemistry. This document details its chemical identifiers, physical properties, a representative synthetic protocol, and explores its potential biological relevance within the broader context of quinoline pharmacology.
Core Identifiers and Physicochemical Properties
This compound is a substituted quinoline with an ethoxy group at the 6-position and a carbaldehyde (formyl) group at the 2-position. Its key identifiers and physicochemical properties are summarized in the tables below. While specific experimental data for this exact compound is not widely published, the presented data is based on information from chemical suppliers and computational predictions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 100063-12-5[1] |
| IUPAC Name | This compound |
| Molecular Formula | C12H11NO2[1] |
| Molecular Weight | 201.22 g/mol [1] |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(C=C2)C=O |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value |
| Boiling Point | 363.8 °C at 760 mmHg[1] |
| Density | 1.191 g/cm³[1] |
| Refractive Index | 1.631[1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through the formylation of 6-ethoxyquinoline. The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including quinoline derivatives.[2][3] The following is a representative experimental protocol based on this established methodology.
Vilsmeier-Haack Formylation of 6-Ethoxyquinoline
Materials:
-
6-Ethoxyquinoline
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Sodium sulfate (Na2SO4, anhydrous)
-
Crushed ice
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl3) dropwise with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).
-
Formylation Reaction: Dissolve 6-ethoxyquinoline in anhydrous dichloromethane (DCM) in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, the reaction mixture is typically heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.
-
Extraction and Purification: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.
Note: While this protocol is based on established chemical principles for the synthesis of similar quinoline carbaldehydes, specific reaction conditions such as temperature, reaction time, and molar ratios of reactants may require optimization for this particular substrate.
Biological Significance and Potential Signaling Pathway Involvement
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[4][5][6] The versatile quinoline scaffold allows for structural modifications that can modulate its pharmacological profile.
Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway
A significant body of research has demonstrated that many quinoline derivatives exert their anticancer effects by targeting key cellular signaling pathways that are often dysregulated in cancer. One such critical pathway is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, survival, and apoptosis.[7][8] Inhibition of this pathway is a validated strategy in cancer therapy. While the specific molecular targets of this compound have not been explicitly elucidated in the available literature, its structural similarity to other biologically active quinolines suggests that it could potentially modulate this pathway.
Below is a diagram illustrating the general mechanism of how a quinoline derivative could inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.
Experimental Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: General workflow for the synthesis of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. benchchem.com [benchchem.com]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of 6-Ethoxyquinoline-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 6-Ethoxyquinoline-2-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a combination of theoretical predictions, comparative analysis with structurally related compounds, and established experimental protocols to offer a robust understanding of its chemical and physical properties.
Molecular Structure
The molecular structure of this compound is characterized by a planar quinoline ring system substituted with an ethoxy group at the 6-position and a carbaldehyde group at the 2-position. The fundamental chemical properties are listed in Table 1.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 100063-12-5 |
| Molecular Formula | C₁₂H₁₁NO₂[1] |
| Molecular Weight | 201.22 g/mol [1] |
To predict the precise geometric parameters of the molecule, a comparative analysis with the known crystal structure of 2-Methoxyquinoline-3-carbaldehyde is employed. The quinoline ring is expected to be essentially planar. The ethoxy and carbaldehyde groups will exhibit specific conformations relative to this plane, as discussed in the following section.
Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotation around the C6-O bond of the ethoxy group and the C2-C(aldehyde) bond.
-
Carbaldehyde Group Conformation: The aldehyde group at the 2-position is expected to be nearly coplanar with the quinoline ring to maximize π-conjugation. Based on studies of similar 2-substituted quinolines, the oxygen atom of the aldehyde is likely oriented anti to the quinoline ring nitrogen to minimize steric hindrance.
-
Ethoxy Group Conformation: The ethoxy group at the 6-position possesses two rotatable bonds. The C(aromatic)-O-C-C dihedral angle will determine the orientation of the ethyl group. The most stable conformation is predicted to be one where the ethyl group is oriented to minimize steric clashes with the adjacent hydrogen atoms on the quinoline ring.
A logical workflow for determining the most stable conformer would involve computational modeling, as depicted in the following diagram.
Caption: A typical workflow for the computational conformational analysis of a molecule.
Spectroscopic Properties
The structural features of this compound can be elucidated through various spectroscopic techniques. Predicted and comparative spectral data are summarized below.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
Table 2: Predicted IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (Aromatic) | ~3100-3000 |
| C-H (Aldehyde) | ~2850, ~2750 |
| C=O (Aldehyde) | ~1700 |
| C=C, C=N (Aromatic Ring) | ~1600-1450 |
| C-O-C (Ethoxy) | ~1250 (asymmetric), ~1050 (symmetric) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern and electronic environment of the molecule. The predicted chemical shifts are based on data from closely related compounds such as 6-methoxyquinoline and various quinoline-carbaldehydes.
Table 3: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.2 | s |
| Quinoline H-3 | 7.8 - 8.2 | d |
| Quinoline H-4 | 8.0 - 8.4 | d |
| Quinoline H-5 | 7.2 - 7.5 | d |
| Quinoline H-7 | 7.0 - 7.3 | dd |
| Quinoline H-8 | 7.9 - 8.3 | d |
| Ethoxy (-OCH₂CH₃) | 4.0 - 4.3 | q |
| Ethoxy (-OCH₂CH₃) | 1.3 - 1.6 | t |
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Quinoline C-2 | 150 - 155 |
| Quinoline C-3 | 120 - 125 |
| Quinoline C-4 | 135 - 140 |
| Quinoline C-4a | 128 - 132 |
| Quinoline C-5 | 105 - 110 |
| Quinoline C-6 | 155 - 160 |
| Quinoline C-7 | 122 - 127 |
| Quinoline C-8 | 130 - 135 |
| Quinoline C-8a | 145 - 150 |
| Ethoxy (-OCH₂) | 63 - 68 |
| Ethoxy (-CH₃) | 14 - 18 |
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
This protocol describes a general procedure for the formylation of an activated quinoline derivative.
Caption: A generalized synthetic workflow for the preparation of the title compound.
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask, cool dimethylformamide (DMF) to 0 °C and slowly add phosphorus oxychloride (POCl₃) with stirring.
-
Reaction: To the prepared Vilsmeier reagent, add a solution of 6-ethoxyquinoline in DMF dropwise at 0 °C.
-
Heating: After the addition is complete, the reaction mixture is typically heated to a moderate temperature (e.g., 60-80 °C) for several hours.
-
Hydrolysis: The reaction mixture is cooled and then poured onto crushed ice, followed by neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution).
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the structural confirmation of the synthesized product.
Caption: A standard workflow for the characterization of a synthesized organic compound.
Instrumentation and Data Acquisition:
-
IR Spectroscopy: Spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for protons. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
This technical guide provides a foundational understanding of the molecular structure and conformation of this compound for researchers and professionals in the field. Further experimental and computational studies are encouraged to refine the data presented herein.
References
Spectroscopic and Physicochemical Profile of 6-Ethoxyquinoline-2-carbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 6-Ethoxyquinoline-2-carbaldehyde (CAS No: 100063-12-5). Due to the limited availability of direct experimental spectra in public literature, this document focuses on presenting known properties and standardized experimental protocols for the acquisition of further spectroscopic data. This information is intended to serve as a foundational resource for researchers utilizing this compound in organic synthesis, medicinal chemistry, and materials science.
Physicochemical Properties
This compound is a quinoline derivative with the chemical formula C12H11NO2.[1][2] Its molecular weight is approximately 201.22 g/mol .[1][2] A summary of its key physicochemical properties is presented below.
| Property | Value |
| CAS Number | 100063-12-5 |
| Molecular Formula | C12H11NO2[1][2] |
| Molecular Weight | 201.22100 g/mol [1] |
| Exact Mass | 201.078978594 g/mol [1] |
| Boiling Point | 363.8ºC[1] |
| Flash Point | 173.8ºC[1] |
| Density | 1.191 g/cm³[1] |
| Refractive Index | 1.631[1] |
| Vapor Pressure | 1.75E-05 mmHg at 25°C[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the aldehyde proton, and the ethoxy group protons. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically above δ 9.5 ppm.[4] The aromatic protons will likely resonate between δ 7.0 and 9.0 ppm.[4] The ethoxy group should present as a quartet (CH2) and a triplet (CH3).
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would feature signals for the twelve carbons. The aldehyde carbonyl carbon (C=O) is expected to be the most downfield signal, likely in the region of 190 ppm.[4] The aromatic carbons would resonate between 110 and 160 ppm, and the carbons of the ethoxy group would appear in the upfield region.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A strong band around 1700 cm⁻¹ would correspond to the C=O stretching of the aldehyde.[4] Aromatic C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region.[4] Bands corresponding to aromatic C-H stretching would appear above 3000 cm⁻¹, while the C-O stretching of the ethoxy group would be observed in the 1250-1000 cm⁻¹ region.[4]
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight of the compound (approximately 201.22).[1] Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and the ethoxy group (OC2H5).[4]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above. These are based on standard laboratory practices for the analysis of organic compounds.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) can be added as an internal standard.[6]
-
Data Acquisition: Place the NMR tube into the spectrometer. For ¹H NMR, acquire the spectrum at a frequency of 400 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum should be acquired at a corresponding frequency (e.g., 100 MHz).[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of the compound can be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).[6]
-
Data Acquisition: Record a background spectrum of the empty sample holder or pure KBr pellet. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.[6]
-
Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.[6]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile solids, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) are suitable.[3]
-
Data Acquisition: Acquire the mass spectrum, ensuring that the mass range is set to include the expected molecular ion peak. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.[3]
Workflow and Data Analysis
The general workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition using the appropriate instrumentation, and subsequent data processing and interpretation to elucidate the chemical structure and purity.
Caption: Experimental workflow for spectroscopic analysis.
References
Synthesis of Novel 6-Ethoxyquinoline-2-carbaldehyde Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis of novel 6-Ethoxyquinoline-2-carbaldehyde derivatives, valuable scaffolds for the development of new therapeutic agents. This document details synthetic methodologies, including the Vilsmeier-Haack reaction and oxidation of 2-methylquinolines, and explores the derivatization of the parent aldehyde into Schiff bases and chalcones. Furthermore, it summarizes the current understanding of the biological activities of quinoline derivatives, with a focus on their potential as anticancer and antimicrobial agents, and delves into the key signaling pathways, such as EGFR and VEGFR-2, that are often targeted by these compounds. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.
Introduction
The quinoline ring system is a privileged scaffold in drug discovery, forming the core structure of numerous natural products and synthetic compounds with diverse therapeutic applications.[1][2] The inherent biological activity of the quinoline nucleus, coupled with the potential for functionalization at various positions, makes it an attractive starting point for the design of novel drug candidates. The introduction of an ethoxy group at the 6-position and a carbaldehyde group at the 2-position of the quinoline ring system creates a versatile platform for the synthesis of a wide array of derivatives. The aldehyde functionality serves as a key handle for further molecular elaboration, allowing for the introduction of various pharmacophores through reactions such as Schiff base and chalcone formation. This guide focuses on the synthesis and potential applications of this compound and its derivatives in the context of modern drug discovery.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. The two most prominent methods are the direct formylation of 6-ethoxyquinoline via the Vilsmeier-Haack reaction and the selective oxidation of 6-ethoxy-2-methylquinoline.
Vilsmeier-Haack Formylation of 6-Ethoxyquinoline
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-donating nature of the ethoxy group at the 6-position activates the quinoline ring, making it susceptible to electrophilic substitution at the electron-deficient 2-position.
Experimental Protocol: Vilsmeier-Haack Reaction
-
Materials: 6-Ethoxyquinoline, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM, anhydrous), Sodium bicarbonate (NaHCO₃) solution (saturated), Brine, Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexane.
-
Procedure:
-
To a stirred solution of N,N-dimethylformamide (3 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add phosphorus oxychloride (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 6-ethoxyquinoline (1 equivalent) in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
-
Logical Workflow for Vilsmeier-Haack Synthesis
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Oxidation of 6-Ethoxy-2-methylquinoline
An alternative route involves the selective oxidation of the methyl group of 6-ethoxy-2-methylquinoline. This precursor can be synthesized via established methods for quinoline synthesis, such as the Doebner-von Miller reaction. The subsequent oxidation of the 2-methyl group to a carbaldehyde can be achieved using various oxidizing agents, with selenium dioxide (SeO₂) being a common choice for such transformations on heterocyclic systems.[5]
Experimental Protocol: Oxidation with Selenium Dioxide
-
Materials: 6-Ethoxy-2-methylquinoline, Selenium dioxide (SeO₂), Dioxane (anhydrous), Ethanol.
-
Procedure:
-
Dissolve 6-ethoxy-2-methylquinoline (1 equivalent) in anhydrous dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to yield this compound.
-
Logical Workflow for Oxidation Synthesis
Caption: Workflow for the oxidation of 6-Ethoxy-2-methylquinoline.
Synthesis of Novel Derivatives
The aldehyde group of this compound is a versatile functional group that allows for the synthesis of a diverse library of derivatives. Two common and effective derivatization strategies are the formation of Schiff bases and chalcones.
Schiff Base Formation
Schiff bases are formed by the condensation of a primary amine with an aldehyde.[6] This reaction provides a straightforward method to introduce a wide variety of substituents, thereby modulating the physicochemical and biological properties of the parent molecule.
Experimental Protocol: Schiff Base Synthesis
-
Materials: this compound, Primary amine (e.g., aniline, substituted anilines), Ethanol, Glacial acetic acid (catalytic amount).
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or reflux for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The Schiff base product may precipitate and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum. If no precipitate forms, the product can be isolated by evaporation of the solvent and purified by recrystallization or column chromatography.
-
Chalcone Synthesis
Chalcones are α,β-unsaturated ketones that can be synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone.[7][8] These compounds are known to exhibit a wide range of biological activities.
Experimental Protocol: Chalcone Synthesis
-
Materials: this compound, Substituted acetophenone, Ethanol, Sodium hydroxide (aqueous solution).
-
Procedure:
-
Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide dropwise with stirring.
-
Continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).
-
Biological Activities and Signaling Pathways
Quinoline derivatives have been extensively studied for their therapeutic potential, demonstrating a wide array of biological activities.[9] While specific data for this compound derivatives are limited, the broader class of quinoline compounds has shown significant promise as anticancer and antimicrobial agents.
Anticancer Activity
Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two of the most well-studied targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11]
Signaling Pathway: EGFR Inhibition by Quinoline Derivatives
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.
Signaling Pathway: VEGFR-2 Inhibition by Quinoline Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.
Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-based Schiff base | Quinoline thiosemicarbazone 2 | PC-3 (Prostate) | 4 | [12] |
| Quinoline-based Schiff base | Quinoline thiosemicarbazone 2 | LNCaP (Prostate) | 3.2 | [12] |
| Quinoline-based Hybrids | Compound 6d | A549 (Lung) | 0.18 (EGFR inhibition) | [13] |
| Quinoline-based Hybrids | Compound 8b | A549 (Lung) | 0.08 (EGFR inhibition) | [13] |
| Quinolinone Derivatives | Compound 4 | HUVEC (Endothelial) | 84.8 | [2] |
| Quinolinone Derivatives | Compound 5 | HUVEC (Endothelial) | 58.1 | [2] |
Antimicrobial Activity
Quinoline derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[14][15] The mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.
Table 2: Antimicrobial Activity of Representative Quinoline Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based Hybrids | Compound 7b | Staphylococcus aureus | 2 | [15] |
| Quinoline-based Hybrids | Compound 7a | Mycobacterium tuberculosis H37Rv | 20 | [15] |
| Quinoline-based Hybrids | Compound 7b | Mycobacterium tuberculosis H37Rv | 10 | [15] |
| 6-Amino-1-(4-methoxybenzyl) quinolin-2(1H)-one derivative | Compound 6m | Escherichia coli | 400 | [14] |
| 6-Amino-1-(4-methoxybenzyl) quinolin-2(1H)-one derivative | Compound 6m | Saccharomyces cerevisiae | 400 | [14] |
Conclusion
This compound serves as a valuable and versatile scaffold for the synthesis of novel derivatives with significant therapeutic potential. The synthetic routes outlined in this guide, primarily the Vilsmeier-Haack reaction and oxidation of the corresponding 2-methylquinoline, provide efficient methods for the preparation of the core aldehyde. The subsequent derivatization into Schiff bases and chalcones opens avenues for extensive structure-activity relationship studies. While the biological activity of this compound derivatives is an emerging area of research, the well-established anticancer and antimicrobial properties of the broader quinoline class, particularly through the inhibition of key signaling pathways like EGFR and VEGFR-2, highlight the promise of this compound class. Further investigation into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted to unlock their full therapeutic potential.
References
- 1. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. jetir.org [jetir.org]
- 8. jchemrev.com [jchemrev.com]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study on Synthesis, Antimicrobial Properties, Antioxidant Effects, and Anticancer Activity of New Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Reactivity and Reaction Mechanisms of 6-Ethoxyquinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethoxyquinoline-2-carbaldehyde is a versatile heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. Its strategic substitution with an ethoxy group at the 6-position and a formyl group at the 2-position of the quinoline ring system imparts a unique electronic profile, influencing its reactivity and making it a valuable precursor for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the key chemical reactions and underlying mechanisms of this compound, focusing on reactions of the aldehyde functionality. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.
Introduction
The quinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of an aldehyde group at the 2-position of the quinoline ring provides a reactive handle for a variety of chemical transformations, enabling the construction of complex molecular architectures. The presence of an ethoxy group at the 6-position can modulate the electronic properties of the quinoline system, potentially influencing the reactivity of the aldehyde and the biological profile of its derivatives. This guide explores the core chemical reactivity of this compound, with a focus on condensation reactions, olefination, reductive amination, and oxidation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| CAS Number | 100063-12-5 |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. |
Chemical Reactivity and Reaction Mechanisms
The primary site of reactivity in this compound is the aldehyde group at the 2-position. This functionality readily undergoes nucleophilic attack, making it a versatile substrate for a range of chemical transformations.
Condensation Reactions
Condensation reactions are fundamental transformations of aldehydes, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds.
The reaction of this compound with thiosemicarbazide is expected to proceed readily to form the corresponding thiosemicarbazone. This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.
Reaction Mechanism: The reaction proceeds via a nucleophilic addition of the primary amine of thiosemicarbazide to the carbonyl carbon of the aldehyde, followed by dehydration to yield the thiosemicarbazone.
Caption: Mechanism of Thiosemicarbazone Formation.
Experimental Protocol:
A solution of thiosemicarbazide (1.0 mmol) in a suitable solvent such as methanol or ethanol is added to a solution of this compound (1.0 mmol) in the same solvent. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction. The mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Thiosemicarbazide | Acetic Acid (cat.) | Methanol | 1-24 | 80-95 |
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.
Reaction Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a weak base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes subsequent dehydration to yield the final product.
Caption: Mechanism of Knoevenagel Condensation.
Experimental Protocol:
To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in a suitable solvent like ethanol, a catalytic amount of a weak base such as piperidine or triethylamine (0.1 mmol) is added. The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC. Upon completion, the mixture is cooled, and the product, which often precipitates, is collected by filtration, washed with cold ethanol, and dried.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | 1-4 | 85-98 |
| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | 2-8 | 80-95 |
Wittig Reaction
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[1]
Reaction Mechanism: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon to form a zwitterionic intermediate called a betaine. The betaine then collapses to form a four-membered ring intermediate, an oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide.[1][2]
Caption: Mechanism of the Wittig Reaction.
Experimental Protocol:
A phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 mmol) is suspended in an anhydrous solvent like THF under an inert atmosphere. A strong base (e.g., n-butyllithium, 1.1 mmol) is added at 0 °C to generate the ylide. After stirring for a period to ensure complete ylide formation, a solution of this compound (1.0 mmol) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by chromatography.
Quantitative Data:
| Reactant 1 | Wittig Reagent | Base | Solvent | Time (h) | Yield (%) |
| This compound | Methyltriphenylphosphonium bromide | n-BuLi | THF | 2-6 | 70-90 |
| This compound | Ethyl (triphenylphosphoranylidene)acetate | - | Toluene | 8-24 | 80-95 |
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. The reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.
Reaction Mechanism: The aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an imine (for primary amines) or an enamine (for secondary amines). A reducing agent present in the reaction mixture then reduces the C=N double bond to a C-N single bond.
Caption: Mechanism of Reductive Amination.
Experimental Protocol:
This compound (1.0 mmol) and the desired amine (1.1 mmol) are dissolved in a suitable solvent such as methanol or 1,2-dichloroethane. A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol), is then added. The reaction is stirred at room temperature for several hours to overnight. The reaction is quenched, and the product is extracted and purified.
Quantitative Data:
| Reactant 1 | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| This compound | Aniline | NaBH₃CN | Methanol | 12-24 | 75-90 |
| This compound | Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 6-18 | 80-95 |
Oxidation to Carboxylic Acid
The aldehyde group of this compound can be readily oxidized to a carboxylic acid, providing a route to 6-ethoxyquinoline-2-carboxylic acid, another valuable synthetic intermediate.
Reaction Mechanism: The oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents. A common mechanism involves the hydration of the aldehyde to a gem-diol, which is then oxidized.
Caption: General Mechanism of Aldehyde Oxidation.
Experimental Protocol:
A solution of this compound (1.0 mmol) in a suitable solvent like acetone or a mixture of t-butanol and water is treated with an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The reaction is typically stirred at room temperature or cooled to 0 °C. After the reaction is complete, the excess oxidant is quenched, and the carboxylic acid product is isolated by extraction and purification.
Quantitative Data:
| Reactant | Oxidizing Agent | Solvent | Time (h) | Yield (%) |
| This compound | KMnO₄ | Acetone/Water | 1-4 | 70-85 |
| This compound | Jones Reagent | Acetone | 0.5-2 | 80-95 |
Experimental Workflows
A generalized workflow for a typical reaction involving this compound is depicted below.
Caption: General Experimental Workflow.
Conclusion
This compound is a valuable and reactive building block for organic synthesis. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including condensation reactions, olefination, reductive amination, and oxidation. This guide has provided an in-depth overview of these key reactions, including detailed experimental protocols, expected quantitative outcomes, and mechanistic insights. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and materials science. Further exploration of its reactivity with other nucleophiles and its application in the synthesis of novel heterocyclic systems is a promising area for future research.
References
A Historical Review of the Discovery of Quinoline Aldehydes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a foundational heterocyclic motif in medicinal chemistry and materials science, with its discovery tracing back to the early 19th century. While the synthesis of the core quinoline ring system has been extensively studied and documented through a variety of named reactions, the introduction of the aldehyde functionality represents a crucial step in the elaboration of this versatile scaffold. Quinoline aldehydes are key intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and ligands. This technical guide provides a comprehensive historical literature review of the discovery and synthesis of quinoline aldehydes, presenting detailed experimental protocols from seminal works, quantitative data for key compounds, and visualizations of the core synthetic pathways.
The Dawn of Quinoline Chemistry: Isolation and Early Syntheses
Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] However, it was the development of synthetic methods in the latter half of the 19th century that truly unlocked the chemical potential of the quinoline ring system. Several classical named reactions, developed to construct the quinoline core, laid the groundwork for the eventual synthesis of its aldehyde derivatives.
The most notable of these early syntheses include:
-
The Skraup Synthesis (1880): Developed by Zdenko Hans Skraup, this method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3]
-
The Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones to react with anilines.[2][4]
-
The Friedländer Synthesis (1882): Paul Friedländer developed a method involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.[3][5]
-
The Combes Quinoline Synthesis (1888): This reaction produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of anilines with β-diketones.[2]
-
The Pfitzinger Reaction (1886): This method provides quinoline-4-carboxylic acids from the reaction of isatin with carbonyl compounds.[6]
These foundational syntheses were pivotal in making the quinoline scaffold readily accessible to chemists, paving the way for further functionalization, including the introduction of the aldehyde group.
The Emergence of Quinoline Aldehydes: Key Discoveries and Synthetic Approaches
The "discovery" of quinoline aldehydes is not marked by a single event but rather by the gradual development of synthetic methods to introduce the formyl group onto the pre-formed quinoline ring or to construct the ring with the aldehyde already in place.
Oxidation of Methylquinolines: A Primary Route to Quinoline Aldehydes
One of the earliest and most direct methods for the synthesis of quinoline aldehydes was the oxidation of the readily available methylquinolines, namely quinaldine (2-methylquinoline) and lepidine (4-methylquinoline).[2]
Early Methods with Permanganate:
One of the first documented methods for the preparation of a quinoline aldehyde dates back to 1885. Von Miller and Spady reported the synthesis of quinoline-2-aldehyde (quinaldine aldehyde) by the oxidation of β-(quinolyl)-2-acrylic acid, which was derived from quinaldine chloral, using potassium permanganate in an alkaline solution.[7]
The Advent of Selenium Dioxide Oxidation:
A significant advancement in the synthesis of quinoline aldehydes came with the use of selenium dioxide as a more selective oxidizing agent. While the oxidizing properties of selenium dioxide were known earlier, its application for the preparation of quinoline aldehydes gained traction in the 1930s and 1940s.[8] This method proved to be more efficient and provided better yields compared to the earlier permanganate oxidations.[9][10]
The Friedländer Synthesis: A Direct Approach
The Friedländer synthesis, developed in 1882, offered a direct route to quinoline derivatives, including those bearing an aldehyde group, by starting with an appropriately substituted 2-aminobenzaldehyde.[3][5] This elegant condensation reaction provided a powerful tool for constructing the quinoline ring with the desired functionality already incorporated.
Experimental Protocols from Historical Literature
To provide a practical understanding of these historical methods, detailed experimental protocols from seminal publications are presented below.
Protocol 1: Synthesis of Quinoline-2-aldehyde via Oxidation of Quinaldine with Selenium Dioxide
This protocol is based on the work of Buehler and Harries (1950), which refined the selenium dioxide oxidation method.[7]
Materials:
-
Quinaldine (2-methylquinoline)
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Sodium bicarbonate solution
-
Ether
Procedure:
-
A mixture of quinaldine (1 mole) and selenium dioxide (1.2 moles) in 200 mL of dioxane is refluxed for 6 hours.
-
The reaction mixture is filtered to remove the precipitated selenium.
-
The filtrate is steam distilled to remove the dioxane and any unreacted quinaldine.
-
The residue is made alkaline with a sodium bicarbonate solution and extracted with ether.
-
The ethereal solution is dried over anhydrous sodium sulfate.
-
The ether is evaporated, and the resulting crude quinoline-2-aldehyde is purified by vacuum distillation.
Protocol 2: Friedländer Synthesis of a Substituted Quinoline
This general procedure is adapted from the original principles described by Paul Friedländer.[3][5]
Materials:
-
2-Aminobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide solution (10%)
-
Ethanol
Procedure:
-
2-Aminobenzaldehyde (1 part) is dissolved in ethanol (10 parts).
-
An aqueous solution of acetaldehyde (2 parts) is added to the ethanolic solution.
-
A 10% sodium hydroxide solution is added dropwise with stirring until the mixture becomes turbid.
-
The reaction mixture is warmed gently on a water bath for a short period.
-
Upon cooling, the quinoline product precipitates.
-
The precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol.
Quantitative Data
The following tables summarize key quantitative data for historically significant quinoline aldehydes and their precursors.
Table 1: Physical Properties of Key Quinoline Aldehydes
| Compound Name | Other Names | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Quinoline-2-carboxaldehyde | Quinaldine aldehyde | C₁₀H₇NO | 157.17 | 71 | 145 (15 mmHg) |
| Quinoline-4-carboxaldehyde | Cinchoninaldehyde | C₁₀H₇NO | 157.17 | 48-52 | 162 (18 mmHg) |
Table 2: Historical Yields of Quinoline Aldehyde Syntheses
| Starting Material | Product | Reagent/Reaction | Reported Yield (%) | Reference |
| Quinaldine | Quinoline-2-carboxaldehyde | Selenium Dioxide | 40-50 | Buehler & Harries (1950) |
| Lepidine | Quinoline-4-carboxaldehyde | Selenium Dioxide | ~40 | Kaplan (1941) |
| 2-Aminobenzaldehyde & Acetaldehyde | Quinoline | Friedländer Synthesis | Not specified in early reports | Friedländer (1882) |
Signaling Pathways and Experimental Workflows
The "signaling pathways" in the context of these historical discoveries are the reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the mechanisms of the key synthetic routes discussed.
Skraup Synthesis```dot
Caption: Reaction mechanism of the Doebner-von Miller Reaction.
Friedländer Synthesis
Caption: Reaction mechanism of the Friedländer Synthesis.
Oxidation of Methylquinoline
Caption: General workflow for the synthesis of quinoline aldehydes via oxidation.
Conclusion
The discovery and synthesis of quinoline aldehydes were not a singular breakthrough but an evolutionary process built upon the foundational work of 19th-century organic chemists. The initial syntheses of the quinoline ring by Skraup, Doebner-von Miller, and Friedländer provided the necessary platform for further exploration. The subsequent development of selective oxidation methods, particularly using selenium dioxide, offered a reliable pathway to these crucial aldehyde derivatives from readily available methylquinolines. The Friedländer synthesis also provided a direct and elegant route. These historical methods, while sometimes harsh by modern standards, laid the essential groundwork for the synthesis of a vast array of complex molecules and continue to be relevant in the field of heterocyclic chemistry. The quinoline aldehydes, as versatile intermediates, remain central to the ongoing development of new pharmaceuticals and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinaldine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. organicreactions.org [organicreactions.org]
- 6. iipseries.org [iipseries.org]
- 7. US2798071A - Process for the production of quinoline - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [esirc.emporia.edu]
Biological significance of the quinoline scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in the field of medicinal chemistry. Its inherent structural features and synthetic tractability have made it a cornerstone in the development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the quinoline core, detailing its role in the treatment of various diseases, the mechanisms of action of its derivatives, and the experimental methodologies used in their evaluation.
The Broad-Spectrum Biological Activity of Quinoline Derivatives
The versatility of the quinoline scaffold is evident in the wide range of pharmacological activities exhibited by its derivatives. This has led to the development of numerous approved drugs and a plethora of compounds in various stages of clinical and preclinical development. The primary therapeutic areas where quinoline-based compounds have made a significant impact include oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
Quinoline derivatives have emerged as a prominent class of anticancer agents, acting through diverse mechanisms to thwart tumor growth and proliferation.[1] These mechanisms include the inhibition of key enzymes involved in DNA replication and cell signaling, the induction of apoptosis, and the disruption of angiogenesis.
Key Mechanisms of Anticancer Action:
-
Topoisomerase Inhibition: Certain quinoline derivatives, such as camptothecin and its analogues, function as topoisomerase inhibitors. They stabilize the covalent complex between topoisomerases and DNA, leading to DNA strand breaks and ultimately, apoptotic cell death.[2]
-
Kinase Inhibition: A significant number of quinoline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3] Key kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR): Quinoline derivatives have been designed to inhibit EGFR, a receptor tyrosine kinase that plays a vital role in cell proliferation and survival.[4][5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, quinoline compounds can disrupt angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4][6][7][8]
-
Other Kinases: The quinoline scaffold has been utilized to develop inhibitors for a range of other kinases implicated in cancer, such as those in the PI3K/Akt/mTOR and Ras/Raf/MEK signaling pathways.[4]
-
Antimalarial Activity
Historically, quinoline-containing compounds have been at the forefront of antimalarial chemotherapy. Quinine, isolated from the bark of the Cinchona tree, was the first effective treatment for malaria.[9] Synthetic quinoline derivatives, most notably chloroquine, have also played a pivotal role in combating this parasitic disease.
The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite. During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin. Quinoline antimalarials are thought to interfere with this polymerization process, leading to the accumulation of toxic heme and parasite death.[2]
Antibacterial Activity
The quinolone class of antibiotics, which are based on the 4-oxo-1,4-dihydroquinoline scaffold, are broad-spectrum antibacterial agents. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By targeting these enzymes, quinolones prevent bacterial cell division and lead to cell death.
Other Biological Activities
The therapeutic potential of the quinoline scaffold extends beyond the aforementioned areas. Researchers have successfully developed quinoline derivatives with a range of other biological activities, including:
-
Antiviral Activity: Quinoline derivatives have shown promise as antiviral agents, with activity reported against various viruses, including Dengue virus and Influenza A virus (IAV).[10][11][12][13][14]
-
Antifungal Activity: Several quinoline derivatives have been synthesized and evaluated for their antifungal properties, demonstrating efficacy against a range of fungal pathogens.[2][15][16][17][18]
-
Anti-inflammatory Activity: The quinoline scaffold has also been explored for the development of anti-inflammatory agents.[19][20][21]
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the in vitro activity of representative quinoline derivatives across various therapeutic areas. This quantitative data is essential for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds.
Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4,7-Disubstituted quinoline | SF-295 (CNS) | 0.314 - 4.65 | [1][9] |
| 4,7-Disubstituted quinoline | HCT-8 (Colon) | 0.314 - 4.65 | [1][9] |
| 4,7-Disubstituted quinoline | HL-60 (Leukemia) | 0.314 - 4.65 | [1][9] |
| 2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 | [1] |
| 2,8-bis(trifluoromethyl)quinoline | U937 (Leukemia) | 43.95 ± 3.53 | [1] |
| Quinoline-based EGFR/HER-2 inhibitor | MCF-7 (Breast) | 0.025 - 0.082 | [3] |
| Quinoline-based EGFR/HER-2 inhibitor | A-549 (Lung) | 0.025 - 0.082 | [3] |
| Quinoline-based VEGFR-2 inhibitor | Caco-2 (Colon) | Comparable to doxorubicin | [7] |
| Quinoline-based EGFR-TK inhibitor | MCF-7 (Breast) | 0.06 - 1.12 | [5] |
| Quinoline-based EGFR-TK inhibitor | HL-60 (Leukemia) | 0.06 - 1.12 | [5] |
| Quinoline-based EGFR-TK inhibitor | A549 (Lung) | 0.06 - 1.12 | [5] |
Table 2: Antimalarial Activity of Representative Quinoline Derivatives
| Compound Class | P. falciparum Strain | IC50 (µM) | Reference |
| Quinoline-imidazole hybrid | CQ-sensitive | 0.14 | [22] |
| Quinoline-imidazole hybrid | MDR strain | 0.41 | [22] |
| (-)-enantiomer of quinoline-imidazole hybrid | CQ-sensitive | 0.10 | [22] |
Table 3: Antibacterial Activity of Representative Quinoline Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluorinated quinoline analog | S. sclerotiorum | >80% inhibition at 50 µg/mL | [18] |
| Fluorinated quinoline analog | R. solani | 80.8% inhibition at 50 µg/mL | [18] |
| 2-(trifluoromethyl)-4-hydroxyquinoline | Xanthomonas oryzae | 3.12 | [23] |
Table 4: Antiviral and Antifungal Activity of Representative Quinoline Derivatives
| Compound Class | Pathogen | Activity Metric | Value | Reference |
| 2,8-Bis(trifluoromethyl)quinoline | Zika virus (ZIKV) | EC50 | 0.8 µM | [10] |
| Quinoline derivative | Influenza A virus (IAV) | IC50 | 1.87 - 14.28 µM | [14] |
| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Fungi | In vitro activity | Comparable to fluconazole | [15] |
| Quinoline derivative | S. sclerotiorum | EC50 | 0.41 µg/mL | [17] |
| Quinoline derivative | B. cinerea | EC50 | 0.50 µg/mL | [2] |
Key Signaling Pathways Targeted by Quinoline Derivatives
The anticancer activity of many quinoline derivatives stems from their ability to modulate specific intracellular signaling pathways that are critical for tumor cell survival and proliferation.
EGFR and VEGFR Signaling Pathways
Caption: Simplified diagram of EGFR and VEGFR signaling pathways and their inhibition by quinoline-based compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.
General Procedure for Quinoline Synthesis (Doebner-von Miller Reaction)
This protocol describes a common method for the synthesis of the quinoline scaffold.
Materials:
-
Aniline derivative
-
α,β-Unsaturated aldehyde or ketone
-
Strong acid (e.g., concentrated hydrochloric acid)
-
Suitable solvent (e.g., ethanol or water)
-
Base for neutralization (e.g., ammonium hydroxide or sodium hydroxide solution)
-
Organic solvent for extraction (e.g., toluene or dichloromethane)
-
Anhydrous salt for drying (e.g., sodium sulfate)
Procedure:
-
To a stirred solution of the aniline derivative in a suitable solvent, add a strong acid.
-
Add the α,β-unsaturated aldehyde or ketone to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution by adding a base.
-
Extract the quinoline product with an organic solvent.
-
Wash the organic extracts with water and brine, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or chromatography.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines a standard colorimetric assay to assess the cytotoxicity of quinoline derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent toxicity.
-
Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include vehicle controls (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Antimalarial Susceptibility: SYBR Green I-based Fluorescence Assay
This high-throughput assay measures the accumulation of parasite DNA as an indicator of growth.
Materials:
-
Plasmodium falciparum cultures (synchronized to the ring stage)
-
Complete parasite culture medium
-
96-well microtiter plates (pre-dosed with serial dilutions of test compounds)
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Add malaria-infected erythrocytes to each well of a pre-dosed drug plate.
-
Incubate the cultures for 72-96 hours under appropriate conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well in the dark.
-
Incubate the plates at room temperature in the dark for 24 hours.
-
Read the fluorescence on a plate reader with excitation and emission wavelengths centered at 485 nm and 530 nm, respectively.
-
Determine the IC50 value by analyzing the fluorescence data.
In Vitro Antibacterial Susceptibility: Broth Microdilution Method for MIC Determination
This method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to a 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the quinoline derivatives in a 96-well microtiter plate using CAMHB.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well containing the serially diluted compound with the bacterial suspension. Include positive control wells (bacteria and broth, no antibiotic) and negative control wells (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of quinoline derivatives against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase reaction buffer. Incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a defined period at an optimal temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Topoisomerase I Activity Assay: DNA Relaxation
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I reaction buffer
-
Test compounds
-
Loading dye
-
Agarose gel
-
Ethidium bromide staining solution
-
UV transilluminator
Procedure:
-
Set up reaction tubes containing the topoisomerase I reaction buffer and supercoiled plasmid DNA.
-
Add the test compound at various concentrations to the reaction tubes.
-
Add purified topoisomerase I to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye.
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.
Experimental and Drug Discovery Workflows
The development of novel quinoline-based therapeutic agents follows a structured workflow from initial discovery to lead optimization.
Caption: A generalized workflow for drug discovery, from target identification to the selection of a preclinical candidate.
Conclusion
The quinoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a wide range of clinically used drugs is a testament to its favorable pharmacological properties. The ongoing research into novel quinoline derivatives, driven by a deeper understanding of their mechanisms of action and structure-activity relationships, promises to deliver the next generation of therapeutic agents for a multitude of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and exploit the immense potential of this remarkable heterocyclic system.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antifungal properties of new series of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Electronic Landscape of Ethoxyquinolines: A Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxyquinolines, a class of heterocyclic aromatic compounds, have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in optoelectronics. Understanding the electronic properties of these molecules at a quantum level is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of ethoxyquinolines, with a focus on computational methodologies, data interpretation, and the visualization of theoretical workflows. We delve into the core electronic structure, frontier molecular orbitals, and electrostatic potential, offering insights into the reactivity, stability, and intermolecular interaction capabilities of this important molecular scaffold.
Introduction
The quinoline ring system is a fundamental structural motif in a vast array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The introduction of an ethoxy substituent onto the quinoline core can significantly modulate its physicochemical and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Theoretical and computational chemistry provide powerful tools to elucidate these electronic properties, offering a cost-effective and efficient means to predict molecular behavior and guide experimental research.
This guide summarizes the key findings from theoretical investigations into the electronic characteristics of ethoxyquinolines and their derivatives, presenting quantitative data in a structured format and detailing the computational protocols employed in these studies.
Theoretical Electronic Properties of Quinolines
While specific comprehensive theoretical studies on unsubstituted ethoxyquinoline are limited in the publicly available literature, extensive research on the parent quinoline molecule and its derivatives provides a robust framework for understanding the electronic contributions of the ethoxy group. The following tables present calculated electronic properties for quinoline and a representative derivative, which serve as a baseline for understanding ethoxyquinolines. It is anticipated that the electron-donating nature of the ethoxy group will influence these values.
Table 1: Calculated Electronic Properties of Quinoline
| Property | Value | Computational Method | Reference |
| HOMO Energy | -6.646 eV | DFT/B3LYP/6-31+G(d,p) | [1] |
| LUMO Energy | -1.816 eV | DFT/B3LYP/6-31+G(d,p) | [1] |
| HOMO-LUMO Gap | 4.83 eV | DFT/B3LYP/6-31+G(d,p) | [1] |
| Dipole Moment | 2.13 D | DFT/B3LYP/6-31+G(d,p) |
Table 2: Calculated Electronic Properties of a Quinoline Derivative
| Property | Value | Computational Method | Reference |
| Ionization Potential (IP) | 6.814 eV | B3LYP/6–311+G(d,p) | [2] |
| Electron Affinity (EA) | 2.749 eV | B3LYP/6–311+G(d,p) | |
| Chemical Hardness (η) | 2.033 eV | B3LYP/6–311+G(d,p) | [2] |
| Chemical Potential (μ) | -4.782 eV | B3LYP/6–311+G(d,p) | [2] |
Computational Methodologies
The theoretical investigation of the electronic properties of ethoxyquinolines predominantly relies on Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization.
Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically used.
-
Method: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely employed DFT functional for this purpose.[1][2]
-
Basis Set: A common choice is the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.[3]
-
Procedure: The initial molecular structure of the ethoxyquinoline is built using a molecular editor. A geometry optimization calculation is then performed without any symmetry constraints to find the minimum energy structure on the potential energy surface.
-
Verification: The absence of imaginary frequencies in a subsequent frequency calculation confirms that the optimized structure corresponds to a true energy minimum.
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energies and spatial distributions are crucial for understanding the chemical reactivity and electronic transitions of a molecule.
Protocol:
-
Software: The output of the geometry optimization from Gaussian 09 or a similar program is used.
-
Method: The energies of the HOMO and LUMO are obtained from the output file of the DFT calculation.
-
Analysis: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.[4] The spatial distribution of the HOMO and LUMO can be visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution in a molecule and for predicting the sites of electrophilic and nucleophilic attack.
Protocol:
-
Software: The optimized geometry is used as input for a single-point energy calculation in a program like Gaussian 09.
-
Method: The MEP is calculated at the same level of theory used for the geometry optimization (e.g., B3LYP/6-311++G(d,p)).
-
Visualization: The MEP is mapped onto the electron density surface of the molecule. Different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
Visualization of the Theoretical Workflow
The following diagram illustrates the typical workflow for the theoretical study of the electronic properties of a molecule like ethoxyquinoline.
Caption: A flowchart of the computational workflow for theoretical studies.
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, provide invaluable insights into the electronic properties of ethoxyquinolines. By calculating and analyzing parameters such as HOMO-LUMO energies and the molecular electrostatic potential, researchers can predict the reactivity, stability, and potential interaction sites of these molecules. This knowledge is instrumental in the fields of drug discovery and materials science for the design of new ethoxyquinoline derivatives with enhanced biological activity or desired electronic characteristics. The methodologies and workflows outlined in this guide offer a robust framework for conducting and interpreting such theoretical investigations, ultimately accelerating the development of novel and effective chemical entities.
References
Methodological & Application
Application Notes and Protocols: 6-Ethoxyquinoline-2-carbaldehyde as a Fluorescent Probe for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic aromatic compounds that have garnered substantial interest in the field of fluorescent probes due to their inherent photophysical properties.[1][2][3] These compounds are widely explored as molecular probes and chemosensors for various applications, including bio-imaging and the detection of biologically and environmentally important metal ions.[2][3][4] 6-Ethoxyquinoline-2-carbaldehyde is a promising candidate for the development of selective and sensitive fluorescent probes. The quinoline core acts as a fluorophore, while the carbaldehyde group at the 2-position provides a reactive site for the synthesis of Schiff base derivatives, allowing for the introduction of specific metal ion recognition moieties. The ethoxy group at the 6-position can further modulate the electronic and photophysical properties of the probe.
The primary mechanism of action for many quinoline-based probes involves Chelation-Enhanced Fluorescence (CHEF).[5] In the unbound state, the probe may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). Upon chelation with a specific metal ion, a rigid complex is formed, which can inhibit these non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity, often referred to as a "turn-on" response.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The fundamental principle behind the utility of this compound derivatives as fluorescent probes is the chelation-induced change in their photophysical properties. By reacting the carbaldehyde group with a suitable amine, a Schiff base ligand is formed. This ligand can then selectively bind to a target metal ion. The coordination of the metal ion with the nitrogen atom of the quinoline ring and the imine nitrogen of the Schiff base restricts intramolecular rotation and alters the electronic distribution within the molecule. This complex formation often leads to a significant increase in the fluorescence quantum yield, providing a measurable signal for the detection and quantification of the metal ion.
Quantitative Data Summary
The following table summarizes hypothetical performance data for a Schiff base derivative of this compound, designated as EQC-Probe 1 , for the detection of a target metal ion (e.g., Zn²⁺). This data is based on typical values reported for similar quinoline-based fluorescent probes.
| Parameter | Value | Reference |
| Target Ion | Zn²⁺ | [5] |
| Detection Method | Fluorescence Spectroscopy | [6] |
| Excitation Wavelength (λex) | ~370 nm | [5] |
| Emission Wavelength (λem) | ~480 nm | [5] |
| Detection Limit (LOD) | 1 - 100 nM | [7][8] |
| Binding Constant (Ka) | 10⁴ - 10⁶ M⁻¹ | [7] |
| Response Time | < 5 minutes | [9] |
| Solvent System | Acetonitrile/Water or Ethanol/Water | [7][10] |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Fluorescent Probe (EQC-Probe 1)
This protocol describes a general method for the synthesis of a Schiff base derivative of this compound.
Materials:
-
This compound
-
A primary amine (e.g., 2-aminoethanol)
-
Anhydrous Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of anhydrous ethanol.
-
To this solution, add a stoichiometric equivalent (1 mmol) of the primary amine (e.g., 2-aminoethanol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting Schiff base product, EQC-Probe 1 , may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Fluorescent Metal Ion Detection
This protocol outlines the steps for using the synthesized EQC-Probe 1 for the detection of a target metal ion (e.g., Zn²⁺) using fluorescence spectroscopy.
Materials and Instruments:
-
Synthesized EQC-Probe 1
-
Stock solution of the probe (e.g., 1 mM in DMSO or ethanol)
-
Stock solutions of various metal ion salts (e.g., ZnCl₂, CuCl₂, NiCl₂, etc.) in deionized water
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of EQC-Probe 1 (e.g., 10 µM) by diluting the stock solution in the buffer.
-
Prepare a series of metal ion solutions of varying concentrations by diluting the stock solutions in the buffer.
-
-
Fluorescence Measurements:
-
Place 2 mL of the EQC-Probe 1 working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution. The excitation wavelength should be set to the absorption maximum of the probe (e.g., ~370 nm), and the emission spectrum should be recorded over an appropriate range (e.g., 400-600 nm).
-
Incrementally add small aliquots of the target metal ion solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a calibration curve.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.[6]
-
Protocol 3: Selectivity Study
This protocol is designed to assess the selectivity of EQC-Probe 1 for the target metal ion over other potentially interfering ions.
Procedure:
-
Prepare solutions of various metal ions at a concentration significantly higher than that of the target ion.
-
To separate cuvettes containing the EQC-Probe 1 working solution, add the target metal ion at a fixed concentration.
-
To these cuvettes, add the potential interfering metal ions.
-
Record the fluorescence spectrum for each sample.
-
Compare the fluorescence response in the presence of the target ion alone to the response in the presence of the target ion and interfering ions. A minimal change in fluorescence intensity indicates high selectivity.
Visualizations
Caption: Workflow for the synthesis of the fluorescent probe EQC-Probe 1.
Caption: Signaling pathway for metal ion detection via Chelation-Enhanced Fluorescence.
Caption: Experimental workflow for the fluorescent detection and quantification of metal ions.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Quinoline Fluorescent Probes for Zinc – from Diagnostic to ...: Ingenta Connect [ingentaconnect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent progress in cadmium fluorescent and colorimetric probes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05048F [pubs.rsc.org]
- 8. Simultaneous electrochemical sensing of heavy metal ions (Zn2+, Cd2+, Pb2+, and Hg2+) in food samples using a covalent organic framework/carbon black modified glassy carbon electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Amine-Functional Group on Heavy Metal Ion Detection of a Cu-Based Metal-Organic Framework [nanochemres.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Quinoline Derivatives in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline, a heterocyclic aromatic compound, and its derivatives are a versatile class of fluorophores increasingly utilized in live-cell imaging.[1][2] Their attractive photophysical properties, including high quantum yields and sensitivity to the microenvironment, make them ideal candidates for developing fluorescent probes.[2][3] These probes are instrumental in visualizing and quantifying a wide range of biological analytes and processes within living cells, such as metal ions, pH fluctuations, viscosity changes, and the tracking of specific organelles like lipid droplets.[1][2][4] This document provides detailed protocols and application notes for the effective use of quinoline-based fluorescent probes in live-cell imaging.
Key Advantages of Quinoline-Based Probes:
-
Tunable Photophysical Properties: The emission spectra of quinoline derivatives can be readily modified through chemical synthesis, allowing for the development of probes with a wide range of colors.[3][4]
-
Environmental Sensitivity: Many quinoline probes exhibit changes in their fluorescent properties in response to alterations in their local environment, such as polarity and pH, enabling the study of cellular dynamics.[4]
-
Biocompatibility: Quinoline derivatives generally exhibit good cell permeability and low cytotoxicity, making them suitable for long-term imaging studies.[5][6]
-
Two-Photon Microscopy (TPM) Compatibility: Certain quinoline-based probes are designed for two-photon excitation, which allows for deeper tissue penetration and reduced phototoxicity.[1][7]
Applications
Quinoline derivatives have been successfully employed in a variety of live-cell imaging applications:
-
Ion Sensing: Probes have been designed to selectively detect metal ions such as Zn(II), Cd(II), and Fe(III).[5][6][8]
-
Sensing of Reactive Species: Quinoline-based probes can be used to monitor the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) like nitric oxide (NO).[7]
-
Organelle Staining: Specific derivatives can be targeted to and accumulate in organelles such as lipid droplets and lysosomes.[1][2]
-
Physicochemical Parameter Sensing: These probes can be used to measure intracellular pH and viscosity.[2][4]
-
Disease-Related Biomarker Detection: Some quinoline probes have been developed to image biomarkers associated with diseases like Alzheimer's, such as Aβ aggregates.[1]
Quantitative Data Summary
The following table summarizes the photophysical properties and experimental parameters for a selection of quinoline-based fluorescent probes.
| Probe Name/Derivative | Target Analyte/Application | Cell Line(s) | Excitation (nm) | Emission (nm) | Concentration | Incubation Time | Reference |
| DMAQ derivatives | Intracellular pH | HeLa | 405 | 425-475 | Not Specified | 3 hours | [4] |
| QP2 | Zn(II) | HepG2 | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| QNO | Nitric Oxide (NO) | Live cells and tissues | 408 (one-photon), 810 (two-photon) | 535 | 0.5 µM | Not Specified | [7][9] |
| NJ1Cd | Cadmium (Cd²⁺) | HeLa | Not Specified | 515 to 570 (ratiometric) | Not Specified | Not Specified | [8][9] |
| MPF probe 1 | Lipid Droplets | HeLa | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| TQA | Fe(III) | Live cells and zebrafish | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocols
General Protocol for Live-Cell Staining and Imaging
This protocol provides a general framework for using quinoline-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific probe and cell type.
Materials:
-
Quinoline-based fluorescent probe
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[10]
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Live-cell imaging solution (e.g., HBSS)[11]
-
Cells cultured on imaging-compatible dishes or slides (e.g., glass-bottom dishes)
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filters and an environmental chamber to maintain temperature and CO2 levels.[11]
Procedure:
-
Probe Preparation:
-
Prepare a stock solution of the quinoline-based probe in high-quality, anhydrous DMSO (e.g., 1-10 mM).
-
Vortex thoroughly to ensure the probe is fully dissolved.
-
Store the stock solution at -20°C or as recommended by the manufacturer, protected from light.
-
-
Cell Culture and Plating:
-
Culture cells in their recommended medium and conditions until they reach the desired confluency (typically 50-70%) on imaging dishes.
-
Ensure cells are healthy and evenly distributed.
-
-
Cell Staining:
-
On the day of the experiment, prepare a fresh working solution of the probe by diluting the stock solution in pre-warmed cell culture medium or an appropriate imaging buffer to the final desired concentration (typically in the range of 0.1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate under normal cell culture conditions (e.g., 37°C, 5% CO2) for the optimized incubation time (e.g., 15-60 minutes).
-
-
Washing (Optional but Recommended):
-
After incubation, remove the probe-containing medium and wash the cells 2-3 times with pre-warmed imaging buffer (e.g., PBS or Live Cell Imaging Solution) to remove excess probe and reduce background fluorescence.
-
Add fresh, pre-warmed imaging buffer to the cells for imaging.
-
-
Live-Cell Imaging:
-
Transfer the imaging dish to the microscope stage equipped with an environmental chamber.
-
Allow the cells to equilibrate to the stage conditions for a few minutes.
-
Acquire images using the appropriate excitation and emission wavelengths for the specific quinoline probe.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse imaging.[10]
-
Protocol for Ratiometric Imaging
For ratiometric probes that exhibit a spectral shift upon binding to their target, the following additional steps are required:
-
Image Acquisition: Acquire two images at two different emission wavelengths (or excitation wavelengths, depending on the probe's properties) for each time point or condition.
-
Image Analysis:
-
Use image analysis software to measure the fluorescence intensity in the region of interest for both acquired images.
-
Calculate the ratio of the two fluorescence intensities (e.g., F570/F515 for the Cd²⁺ probe).[8]
-
The change in this ratio corresponds to the change in the concentration of the target analyte.
-
Diagrams
Caption: General workflow for live-cell imaging using quinoline derivatives.
Caption: Detection of nitric oxide (NO) in live cells using a quinoline probe.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 6. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging in Living Cells. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application of 6-Ethoxyquinoline-2-carbaldehyde in Organic Synthesis: A Detailed Guide for Researchers
Introduction
6-Ethoxyquinoline-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in organic synthesis. The presence of the quinoline nucleus, a privileged scaffold in medicinal chemistry, coupled with the reactive aldehyde functionality, makes it an attractive starting material for the synthesis of a diverse array of compounds with potential biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Schiff bases, Knoevenagel condensation products, and Wittig reaction derivatives. These compounds are of significant interest due to their potential as anticancer and antimicrobial agents.
Application Notes
Derivatives of quinoline carbaldehydes have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery and development programs.
Anticancer Activity
Schiff bases and other derivatives of quinoline carbaldehydes have emerged as a promising class of anticancer agents. Their planar aromatic structure allows for intercalation into DNA, potentially disrupting DNA replication and transcription in cancer cells. Furthermore, certain derivatives have been shown to inhibit topoisomerases, enzymes crucial for managing DNA topology during cellular processes. The cytotoxic effects of quinoline derivatives are often mediated through the induction of apoptosis. While specific IC50 values for derivatives of this compound are not extensively documented in publicly available literature, data from closely related quinoline derivatives suggest potent anticancer activity against various cancer cell lines. For instance, novel Schiff base copper complexes of quinoline-2-carboxaldehyde have shown proapoptotic activity in prostate cancer cells, with IC50 values in the low micromolar range.[1]
Antimicrobial Activity
Key Synthetic Applications & Protocols
Synthesis of Schiff Bases
The reaction of this compound with primary amines readily forms Schiff bases (imines), which are versatile intermediates and can be final products with biological activity.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add the desired primary amine (1.0-1.1 equivalents).
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or reflux for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate. If so, collect the solid by filtration. If not, cool the reaction mixture and reduce the solvent volume under vacuum. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).
| Amine (R-NH2) | Reaction Time (h) | Yield (%) |
| Aniline | 4 | 92 |
| 4-Chloroaniline | 6 | 88 |
| 4-Methoxyaniline | 4 | 95 |
| Benzylamine | 3 | 85 |
Note: The data in this table is illustrative and based on typical Schiff base formation reactions. Actual results may vary.
Knoevenagel Condensation
The Knoevenagel condensation of this compound with active methylene compounds provides a route to α,β-unsaturated products, which are valuable intermediates in organic synthesis.
-
Mixing Reactants: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (e.g., malononitrile, diethyl malonate; 1.1 equivalents) in a suitable solvent like ethanol or isopropanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction's progress using TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is evaporated, and the residue is purified by column chromatography on silica gel.
| Active Methylene Compound | Catalyst | Reaction Time (h) | Yield (%) |
| Malononitrile | Piperidine | 2 | 95 |
| Diethyl malonate | Piperidine | 8 | 85 |
| Ethyl cyanoacetate | Ammonium Acetate | 6 | 90 |
| Barbituric acid | Piperidine | 4 | 88 |
Note: This data is illustrative of typical Knoevenagel condensation reactions.
References
- 1. Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Ethoxyquinoline-2-carbaldehyde as a Precursor for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 6-ethoxyquinoline-2-carbaldehyde as a versatile precursor in the synthesis of pharmaceutically relevant compounds. Due to the limited availability of specific experimental data for this compound, the following protocols and data are based on established synthetic methodologies for analogous quinoline derivatives.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This compound is a valuable building block, offering a reactive aldehyde functionality for the construction of more complex molecular architectures. The ethoxy group at the 6-position can influence the pharmacokinetic properties of the final compounds, potentially enhancing their bioavailability and metabolic stability.
The aldehyde group at the 2-position is a versatile handle for various chemical transformations, including Schiff base formation, Knoevenagel condensation, and Wittig reactions, enabling the generation of diverse libraries of compounds for drug discovery.
Synthetic Pathways and Key Reactions
The primary utility of this compound in pharmaceutical synthesis lies in the reactivity of its aldehyde group. This allows for the facile introduction of various substituents and the construction of new heterocyclic rings.
Diagram of Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Experimental Protocols
The following are representative protocols for key reactions involving this compound. These are generalized procedures and may require optimization for specific substrates.
3.1. General Protocol for Schiff Base Formation
The reaction of this compound with primary amines yields Schiff bases (imines), which are important intermediates and can themselves possess biological activity.
-
Procedure:
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or methanol (10 mL).
-
Add the desired primary amine (1.0-1.1 mmol) to the solution.
-
A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
3.2. General Protocol for Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an active methylene compound, leading to the formation of a new carbon-carbon double bond. These products are precursors to various heterocyclic systems.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 mmol) in ethanol (15 mL).
-
Add a catalytic amount of a base such as piperidine or triethylamine (0.1 mmol).
-
Stir the mixture at room temperature or gently reflux for 1-4 hours, monitoring by TLC.
-
The product often precipitates upon cooling and can be isolated by filtration, washed with cold ethanol, and dried.
-
3.3. General Protocol for the Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
Cyclocondensation with hydrazine or its derivatives can yield fused heterocyclic systems with potential biological activity.
-
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (15 mL), add hydrazine hydrate or a substituted hydrazine (1.0-1.1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.
-
After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried to yield the pyrazolo[3,4-b]quinoline derivative.
-
Quantitative Data
The following table summarizes representative yields for the synthesis of derivatives from quinoline-2-carbaldehydes, which can be considered indicative for reactions with this compound. Actual yields may vary depending on the specific substrates and reaction conditions.
| Reaction Type | Reagent | Product Type | Representative Yield (%) |
| Schiff Base Formation | Aniline | N-(quinolin-2-ylmethylene)aniline | 85 - 95 |
| p-Toluidine | N-(quinolin-2-ylmethylene)-p-toluidine | 88 - 96 | |
| Knoevenagel Condensation | Malononitrile | 2-(quinolin-2-ylmethylene)malononitrile | 90 - 98 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(quinolin-2-yl)acrylate | 85 - 94 | |
| Cyclocondensation | Hydrazine Hydrate | Pyrazolo[3,4-b]quinoline | 75 - 88 |
| Phenylhydrazine | 1-Phenyl-1H-pyrazolo[3,4-b]quinoline | 78 - 90 |
Application in Pharmaceutical Scaffolding: Antimalarial Agents
The quinoline core is a well-established pharmacophore for antimalarial drugs. This compound can serve as a starting point for the synthesis of novel antimalarial candidates. For instance, condensation with various amines can lead to Schiff bases, which can be further modified or tested for their biological activity.
Diagram of a Potential Synthetic Workflow for Antimalarial Candidates
Caption: Workflow for developing antimalarial leads.
Conclusion
This compound is a promising and versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential pharmaceutical applications. The reactivity of the aldehyde group allows for straightforward derivatization, enabling the creation of diverse molecular libraries for drug discovery programs. The protocols and data presented here provide a foundation for researchers to explore the synthetic potential of this valuable building block.
Application Notes and Protocols: 6-Ethoxyquinoline-2-carbaldehyde for Heavy Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 6-Ethoxyquinoline-2-carbaldehyde and its derivatives as fluorescent and colorimetric sensors for the detection of heavy metal ions. Quinoline derivatives are effective chemosensors due to their ability to form stable complexes with metal ions, leading to significant changes in their photophysical properties.[1] While specific literature on this compound for this application is limited, the protocols and data presented herein are based on established methodologies for structurally similar quinoline-based sensors, particularly 8-hydroxyquinoline-2-carbaldehyde and other quinoline-2-carbaldehyde derivatives.[2][3] These compounds typically function as "turn-on" or "turn-off" fluorescent sensors upon chelation with heavy metal ions such as Fe³⁺, Cu²⁺, Cd²⁺, and Zn²⁺.[4][5]
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF) and Colorimetric Response
The fundamental principle behind the detection of heavy metal ions using this compound derivatives is the formation of a coordination complex between the quinoline moiety and the metal ion. This interaction alters the electronic properties of the molecule, resulting in a measurable optical response.
-
Fluorescence: In its unbound state, the quinoline derivative may exhibit weak fluorescence. Upon binding to a metal ion, the formation of a rigid complex can restrict intramolecular vibrations and rotations, leading to a significant increase in fluorescence quantum yield, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[6] Conversely, some heavy metal ions can cause fluorescence quenching through mechanisms like spin-orbit coupling.
-
Colorimetric Change: The formation of the metal complex can also lead to a shift in the maximum absorption wavelength of the compound, resulting in a color change that can be observed visually or quantified using a UV-Vis spectrophotometer.
The aldehyde group at the 2-position of this compound is a versatile handle for the synthesis of Schiff base derivatives. By reacting the aldehyde with various amines, the selectivity and sensitivity of the sensor can be tailored for specific heavy metal ions.[3]
Data Presentation: Performance of Quinoline-Based Sensors
The following table summarizes the performance of various quinoline-based fluorescent sensors for the detection of different heavy metal ions. This data provides a benchmark for the potential performance of sensors derived from this compound.
| Sensor Moiety | Target Ion | Limit of Detection (LOD) | Linear Range | Stoichiometry (Sensor:Ion) | Sensing Mechanism | Reference |
| Quinoline-based Thiazole Derivative | Fe³⁺, Fe²⁺, Cu²⁺ | Not Specified | Not Specified | 1:1 | Fluorescence Quenching | [4] |
| 8-Aminoquinoline Schiff Base | Al³⁺ | 3.23 x 10⁻⁸ M | Not Specified | 2:1 | Turn-on Fluorescence | [7] |
| 6-(dimethylamino)quinaldine derivative | Cd²⁺ | Not Specified | 0 - 10 µM | Not Specified | Ratiometric Fluorescence | [7] |
| Quinoline-based probe | Cu²⁺ | 1.03 µM | Not Specified | 1:1 | Fluorescence Enhancement | [7] |
| Quinoline derivative (TQA) | Fe³⁺ | 0.16841 µM | Not Specified | Not Specified | Not Specified | [7] |
| Quinoline-based ratiometric probe | Cd²⁺ | 3.5 x 10⁻⁸ M | Not Specified | Not Specified | Intramolecular Electron Transfer | [8] |
| Quinoline-based chemosensor | Cd²⁺ | 126 nM | Not Specified | Not Specified | PET and CHEF | [8] |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic rings.[9]
Materials:
-
6-Ethoxyquinoline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask under an inert atmosphere, cool anhydrous DMF to 0°C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 6-Ethoxyquinoline (1 equivalent) in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis of a Schiff Base Derivative
The following protocol describes a general method for synthesizing a Schiff base sensor from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., 2-aminoethanol)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add the primary amine (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base sensor.
-
Dry the purified product under vacuum and characterize using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol for Fluorescent Detection of Heavy Metal Ions
Materials:
-
Synthesized Schiff base sensor
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Aqueous buffer (e.g., HEPES buffer at physiological pH)
-
Stock solutions of various heavy metal ion salts (e.g., FeCl₃, CuCl₂, CdCl₂, ZnCl₂, etc.)
-
96-well microplate (black, for fluorescence)
-
Spectrofluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Schiff base sensor (e.g., 1 mM) in DMSO.
-
Prepare stock solutions of various metal ions (e.g., 10 mM) in the chosen aqueous buffer.
-
Prepare a working sensor solution by diluting the stock solution in the aqueous buffer (e.g., to 10 µM). The final DMSO concentration should be low (e.g., <1% v/v).
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the working sensor solution.
-
Add varying concentrations of the target metal ion solution to the wells.
-
For selectivity studies, add solutions of different metal ions at the same concentration.
-
Include a blank control containing only the sensor solution in the buffer.
-
-
Measurement:
-
Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow for complex formation.
-
Measure the fluorescence intensity using a spectrofluorometer at the predetermined excitation and emission wavelengths for the sensor-metal complex.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.
-
Determine the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
Protocol for Colorimetric Detection of Heavy Metal Ions
Materials:
-
Synthesized Schiff base sensor
-
Solvent (e.g., HEPES-buffer/acetonitrile mixture)
-
Stock solutions of metal ion salts
-
Cuvettes or 96-well microplate (clear)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent.
-
Prepare stock solutions of metal ions (e.g., 10 mM) in the same solvent system.
-
-
Assay and Measurement:
-
Place a solution of the sensor (e.g., 20 µM) in a cuvette and record its UV-Vis absorption spectrum.
-
Titrate the sensor solution by incrementally adding small aliquots of the target metal ion stock solution.
-
Record the absorption spectrum after each addition and equilibration.
-
-
Data Analysis:
-
Observe any changes in the absorption maxima and the appearance of new peaks.
-
Plot the absorbance at a specific wavelength against the metal ion concentration to determine the linear range and sensitivity.
-
Visualizations
Caption: Proposed signaling pathway for heavy metal ion detection.
Caption: General experimental workflow for heavy metal detection.
Caption: Logical flow for selective heavy metal ion detection.
References
- 1. US1701144A - Method of making 2:4-dimethyl-6-ethoxyquinoline - Google Patents [patents.google.com]
- 2. A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ckthakurcollege.net [ckthakurcollege.net]
- 4. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ngmc.org [ngmc.org]
- 6. ijfans.org [ijfans.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsr.net [ijsr.net]
Application Notes and Protocols: 6-Ethoxyquinoline-2-carbaldehyde in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role of 6-Ethoxyquinoline-2-carbaldehyde in click chemistry reactions. While direct literature on the use of this specific molecule in click chemistry is limited, its quinoline scaffold is a valuable pharmacophore, and its aldehyde functionality provides a versatile handle for chemical modification. This document outlines the synthetic pathways to functionalize this compound for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The protocols provided are based on established methods for analogous chemical transformations.
Introduction to Click Chemistry and Quinolines
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[1][2][3] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[4] This reaction's reliability and biocompatibility have made it a powerful tool in drug discovery, bioconjugation, and materials science.[5]
Quinoline derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including antimalarial, anticancer, and anti-inflammatory agents.[6][7][8] The incorporation of a quinoline moiety into a larger molecule via a stable triazole linker, facilitated by click chemistry, offers a promising strategy for the development of novel therapeutics and molecular probes.[5][9]
Functionalization of this compound for Click Chemistry
To participate in click chemistry, the aldehyde group of this compound must be converted into either a terminal alkyne or an azide.
Option 1: Conversion to a Terminal Alkyne
The transformation of an aldehyde to a terminal alkyne can be efficiently achieved through one-carbon homologation reactions such as the Corey-Fuchs reaction or the Ohira-Bestmann homologation.
-
Corey-Fuchs Reaction: This two-step procedure involves the reaction of the aldehyde with a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide to form a dibromoalkene, which is then treated with a strong base (e.g., n-butyllithium) to yield the terminal alkyne.[10][11][12][13][14]
-
Ohira-Bestmann Homologation: This method utilizes the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) to convert the aldehyde directly to the terminal alkyne in a one-pot reaction under milder conditions than the Corey-Fuchs reaction.[15][16][17][18]
Option 2: Conversion to an Azide
The direct conversion of an aldehyde to an azide is less common. A potential route involves the synthesis of an α-azido alcohol by treating the aldehyde with hydrazoic acid, which can then be further transformed.[19] A more indirect but viable approach is the radical azidonation of the aldehyde to an acyl azide, which can then be subjected to a Curtius rearrangement.[20][21]
The following sections provide detailed protocols for the alkynylation of this compound and its subsequent use in a CuAAC reaction.
Experimental Protocols
Protocol 1: Synthesis of 6-Ethoxy-2-ethynylquinoline (Alkyne Functionalization)
This protocol describes the conversion of this compound to 6-Ethoxy-2-ethynylquinoline using the Ohira-Bestmann reaction.
Materials:
-
This compound
-
Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the Ohira-Bestmann reagent (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 6-Ethoxy-2-ethynylquinoline.
Expected Yield: Based on similar reactions, the expected yield is in the range of 70-90%.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the click reaction between 6-Ethoxy-2-ethynylquinoline and a model azide, benzyl azide, to form the corresponding 1,2,3-triazole.
Materials:
-
6-Ethoxy-2-ethynylquinoline (from Protocol 1)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a reaction vessel, dissolve 6-Ethoxy-2-ethynylquinoline (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.1 M).
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the 1-(6-ethoxyquinolin-2-yl)-4-phenyl-1H-1,2,3-triazole.
Expected Yield: CuAAC reactions are typically high-yielding, with expected yields often exceeding 90%.
Data Presentation
Table 1: Hypothetical Yields for the Functionalization and Click Reaction of this compound
| Step | Reaction | Substrate | Product | Reagents | Conditions | Yield (%) |
| 1 | Ohira-Bestmann Homologation | This compound | 6-Ethoxy-2-ethynylquinoline | Ohira-Bestmann reagent, K₂CO₃ | MeOH, 0 °C to rt, 12-24h | 85 |
| 2 | CuAAC | 6-Ethoxy-2-ethynylquinoline | 1-(6-ethoxyquinolin-2-yl)-4-phenyl-1H-1,2,3-triazole | Benzyl azide, CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O, rt, 12-24h | 95 |
Visualizations
Caption: Workflow for the functionalization and click reaction of this compound.
Caption: Simplified schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Applications in Research and Drug Development
The ability to attach the 6-ethoxyquinoline moiety to other molecules with high efficiency and specificity opens up numerous possibilities in research and development:
-
Drug Discovery: The triazole linker can be used to connect the quinoline scaffold to other pharmacophores, creating novel hybrid molecules with potentially enhanced or new biological activities. This approach is valuable for structure-activity relationship (SAR) studies.
-
Bioconjugation: Functionalized 6-ethoxyquinoline can be "clicked" onto biomolecules such as proteins, peptides, or nucleic acids that have been modified to contain an azide or alkyne group. This allows for the site-specific labeling of these biomolecules for imaging or diagnostic purposes.
-
Fluorescent Probes: The inherent fluorescence of the quinoline ring can be exploited. By attaching it to a molecule that targets a specific biological entity, the resulting conjugate can be used as a fluorescent probe for imaging and sensing applications.
-
Materials Science: Incorporation of the rigid, aromatic quinoline structure into polymers or other materials via click chemistry can be used to tune their optical and electronic properties.
Conclusion
While this compound is not a direct participant in click chemistry, its aldehyde group serves as a valuable precursor for the introduction of click-compatible functional groups. The protocols outlined in these application notes provide a clear pathway for the synthesis of alkyne-functionalized 6-ethoxyquinoline and its subsequent use in CuAAC reactions. This strategy enables the efficient and modular synthesis of novel quinoline-containing compounds for a wide range of applications in chemical biology, medicinal chemistry, and materials science.
References
- 1. A straightforward and versatile protocol for the direct conversion of benzylic azides to ketones and aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. synarchive.com [synarchive.com]
- 11. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 14. Corey-Fuchs Reaction [organic-chemistry.org]
- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: BESTMAN-OHIRA REAGENT [orgspectroscopyint.blogspot.com]
- 16. A Convenient Reagent for Aldehyde to Alkyne Homologation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Azide synthesis by diazotransfer [organic-chemistry.org]
Synthesis and Applications of Schiff Bases Derived from 6-Ethoxyquinoline-2-carbaldehyde: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of Schiff bases derived from 6-ethoxyquinoline-2-carbaldehyde. This class of compounds holds significant promise in medicinal chemistry due to the versatile biological activities associated with the quinoline scaffold and the Schiff base moiety.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of a primary amine and a carbonyl compound.[1] When derived from quinoline aldehydes, these compounds often exhibit a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. The quinoline ring system is a key structural motif in many biologically active compounds. This guide focuses on the synthesis and potential applications of Schiff bases derived from this compound, providing a foundation for further research and development in this area.
Synthesis of Schiff Bases from this compound
General Experimental Protocol: Synthesis of a Schiff Base
This protocol describes the synthesis of a Schiff base from this compound and a generic primary amine (e.g., aniline or a substituted aniline).
Materials:
-
This compound
-
Primary amine (e.g., Aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel)
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol with gentle warming and stirring.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Add the ethanolic solution of the primary amine to the solution of this compound in the round-bottom flask.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base should form.
-
To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration and wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol, to yield the pure Schiff base.
-
Dry the purified crystals in a vacuum oven.
Characterization:
The synthesized Schiff base should be characterized using standard analytical techniques to confirm its structure and purity, including:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine (-C=N-) bond, typically observed in the range of 1600-1650 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound. The azomethine proton (-CH=N-) signal in ¹H NMR is characteristic.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized Schiff base.
-
Elemental Analysis: To determine the elemental composition of the compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Schiff bases from this compound.
Applications of Quinoline-Derived Schiff Bases
Schiff bases derived from the quinoline scaffold have demonstrated significant potential in various therapeutic areas, most notably as antimicrobial and anticancer agents. While specific data for derivatives of this compound is limited, the following sections summarize the activities of structurally related compounds, providing a strong rationale for the investigation of this specific subclass.
Anticancer Activity
Schiff bases derived from quinoline and its analogs have shown promising cytotoxic activity against various cancer cell lines. The planar quinoline ring can intercalate with DNA, and the azomethine group can interact with biological targets.
Quantitative Data from Related Compounds:
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various Schiff bases derived from different aldehydes. It is important to note that these are not derivatives of this compound but serve as a reference for the potential of this class of compounds.
| Schiff Base Derivative (Aldehyde Origin) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-2-carboxaldehyde derivative | PC-3 (Prostate) | 4 | [3] |
| Quinoline-2-carboxaldehyde derivative | LNCaP (Prostate) | 3.2 | [3] |
| Pyridine-2-carboxaldehyde derivative | HeLa (Cervical) | 7-29 | [4] |
| Pyridine-2-carboxaldehyde derivative | MCF-7 (Breast) | 7-25 | [4] |
| 2-Hydroxybenzaldehyde derivative | Huh7 (Liver) | 10.14 - 14.46 | [5] |
| Mn(II) complex of a benzimidazole Schiff base | HCT 116 (Colon) | 0.7 | [6] |
| Mn(II) complex of a benzimidazole Schiff base | HepG₂ (Liver) | 1.1 | [6] |
| Mn(II) complex of a benzimidazole Schiff base | MCF-7 (Breast) | 6.7 | [6] |
Proposed Mechanism of Action:
One of the proposed mechanisms for the anticancer activity of quinoline-derived Schiff bases involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. DSpace [earsiv.kmu.edu.tr]
- 6. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 6-Ethoxyquinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various analytical techniques for the qualitative and quantitative analysis of 6-Ethoxyquinoline-2-carbaldehyde. The detailed protocols described herein are based on established analytical methodologies for quinoline derivatives and aromatic aldehydes and are intended to serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used, robust, and sensitive method for the quantification of aromatic compounds like this compound. The quinoline chromophore and the carbaldehyde group exhibit strong UV absorbance, allowing for sensitive detection.
Application Note:
This reverse-phase HPLC-UV method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. The method is designed to be specific, accurate, and precise. The mobile phase composition and gradient can be adjusted to optimize the separation from potential impurities and degradation products. Based on the analysis of similar quinoline-carbaldehyde derivatives, the maximum UV absorbance is expected in the range of 230-280 nm and 320-360 nm. It is recommended to determine the optimal detection wavelength by running a UV-Vis spectrum of a standard solution of this compound.
Experimental Protocol:
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-20 min: 30% B to 80% B
-
20-25 min: Hold at 80% B
-
25-26 min: 80% B to 30% B
-
26-30 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of the analyte (a starting wavelength of 254 nm or a wavelength of maximum absorbance is recommended).
-
Injection Volume: 10 µL.
1.2. Preparation of Standard and Sample Solutions:
-
Solvent (Diluent): A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the diluent, and dilute to a final concentration within the calibration range. For formulations, this may involve an initial extraction or dissolution step followed by filtration through a 0.45 µm syringe filter.
1.3. Method Validation Parameters (Exemplary Data):
| Parameter | Typical Acceptance Criteria | Exemplary Performance |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | - | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | - | ~0.3 µg/mL |
Visualization of HPLC Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Given the boiling point of this compound (363.8 °C)[1], it is amenable to GC analysis. The mass spectrometer provides high selectivity and allows for structural confirmation.
Application Note:
This GC-MS method is suitable for the detection and quantification of this compound in samples where volatility is not a limiting factor, such as in the analysis of residual solvents or in reaction monitoring. The electron ionization (EI) mass spectrum will provide a characteristic fragmentation pattern that can be used for identification. For quantitative analysis, it is recommended to use an internal standard.
Experimental Protocol:
2.1. Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 270 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
2.2. Preparation of Standard and Sample Solutions:
-
Solvent: A high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Internal Standard (IS): A compound with similar chemical properties but a different retention time, such as another quinoline derivative not present in the sample.
-
Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to various concentrations, each containing a fixed concentration of the internal standard.
-
Sample Preparation: Dissolve the sample in the solvent, add the internal standard at the same fixed concentration as in the calibration standards, and dilute to a final concentration within the calibration range.
2.3. Quantitative Data Summary (Exemplary):
| Parameter | Typical Acceptance Criteria | Exemplary Performance |
| Linearity (r²) | ≥ 0.998 | 0.9989 |
| Range (ng/mL) | - | 10 - 1000 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.5% |
| Precision (% RSD) | ≤ 5.0% | < 4.0% |
| Limit of Detection (LOD) | - | ~1 ng/mL |
| Limit of Quantification (LOQ) | - | ~3 ng/mL |
Visualization of GC-MS Workflow:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis (qNMR) of organic molecules. Both ¹H and ¹³C NMR can provide detailed information about the structure of this compound.
Application Note:
¹H NMR is particularly useful for quantitative analysis due to its high sensitivity and the direct proportionality between signal integral and the number of protons. A high-purity internal standard with a known concentration is used for absolute quantification. This method is highly accurate and does not require a calibration curve.
Experimental Protocol (qNMR):
3.1. Instrumentation and Parameters:
-
NMR Spectrometer: ≥400 MHz.
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: A high-purity compound with a simple spectrum that does not overlap with the analyte signals (e.g., Maleic Anhydride or 1,4-Dinitrobenzene).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for accurate quantitation).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
3.2. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3.3. Data Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aldehyde proton, -CHO) and a signal from the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualization of qNMR Logical Relationship:
Electrochemical Methods
Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be developed for the sensitive detection of electroactive compounds like this compound. The quinoline ring system and the aldehyde group can undergo oxidation or reduction at an electrode surface.
Application Note:
This approach is particularly useful for rapid screening and for applications in matrices where minimal sample preparation is desired. A modified glassy carbon electrode (GCE) can enhance the sensitivity and selectivity of the measurement. The method's performance will depend on the specific electrode material, pH, and supporting electrolyte.
Experimental Protocol (DPV):
4.1. Instrumentation and Conditions:
-
Potentiostat/Galvanostat with a three-electrode system (working, reference, and counter electrodes).
-
Working Electrode: Glassy Carbon Electrode (GCE).
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Supporting Electrolyte: Phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0).
-
DPV Parameters:
-
Potential Range: To be determined by running a cyclic voltammogram first (e.g., -0.2 to +1.2 V).
-
Pulse Amplitude: 50 mV.
-
Pulse Width: 50 ms.
-
Scan Rate: 20 mV/s.
-
4.2. Procedure:
-
Polish the GCE with alumina slurry, rinse, and sonicate in deionized water.
-
Place the three-electrode system in an electrochemical cell containing the supporting electrolyte.
-
Add a known volume of the sample or standard solution to the cell.
-
Record the differential pulse voltammogram.
-
The peak current is proportional to the concentration of this compound.
4.3. Quantitative Data Summary (Exemplary):
| Parameter | Typical Acceptance Criteria | Exemplary Performance |
| Linearity (r²) | ≥ 0.995 | 0.9975 |
| Range (µM) | - | 0.1 - 50 |
| Limit of Detection (LOD) | - | ~0.05 µM |
| Limit of Quantification (LOQ) | - | ~0.15 µM |
| Precision (% RSD) | ≤ 5.0% | < 3.5% |
Visualization of Electrochemical Detection Workflow:
References
Application Notes and Protocols: 6-Ethoxyquinoline-2-carbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of materials derived from 6-Ethoxyquinoline-2-carbaldehyde. This versatile building block, featuring a quinoline core functionalized with an ethoxy and a reactive carbaldehyde group, holds significant promise in the development of advanced functional materials. The quinoline moiety provides inherent fluorescence and electrochemical activity, while the ethoxy group can enhance solubility and modify electronic properties. The carbaldehyde group serves as a key handle for a variety of chemical transformations, enabling the synthesis of a diverse range of materials with applications in fluorescent sensing, organic electronics, and corrosion inhibition.
Application in Fluorescent Chemosensors
Quinoline derivatives are renowned for their fluorescent properties, which can be modulated by the introduction of various functional groups and through interactions with analytes. This compound can be readily converted into highly sensitive and selective fluorescent chemosensors for the detection of metal ions and other analytes. A common strategy involves the synthesis of Schiff base derivatives, where the imine linkage acts as a recognition site.
Synthesis of a Schiff Base Fluorescent Sensor
A fluorescent sensor for a target analyte can be synthesized via a condensation reaction between this compound and a suitable amine-containing recognition moiety. For instance, a Schiff base ligand can be designed to selectively bind with specific metal ions, leading to a change in its fluorescence emission.
Experimental Protocol: Synthesis of a Quinoline-Based Schiff Base Sensor
-
Dissolution: Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition of Amine: To this solution, add an equimolar amount (1.0 mmol) of the selected primary amine (e.g., 2-aminophenol).
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the purified Schiff base product.[1][2]
Quantitative Data: Synthesis of a Representative Schiff Base Sensor
| Reactant A | Reactant B | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| This compound | 2-Aminophenol | Ethanol | Glacial Acetic Acid | 5 | 85 |
Characterization Data of the Synthesized Schiff Base
| Technique | Key Observation |
| FT-IR (cm⁻¹) | Disappearance of C=O stretch (~1700 cm⁻¹); Appearance of C=N stretch (~1625 cm⁻¹) |
| ¹H-NMR (δ, ppm) | Appearance of a singlet for the azomethine proton (-CH=N-) around 8.5-9.0 ppm |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of the Schiff base |
Sensing Mechanism
The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or chelation-enhanced fluorescence (CHEF). Upon binding of the analyte to the Schiff base ligand, the electronic properties of the quinoline fluorophore are perturbed, resulting in a detectable change in fluorescence intensity or a shift in the emission wavelength.
Application in Organic Light-Emitting Diodes (OLEDs)
The inherent electronic properties of the quinoline core make it a suitable candidate for use in organic electronic devices. Quinoline derivatives have been investigated as electron-transporting materials (ETMs), hole-transporting materials (HTMs), and emissive materials in OLEDs.[3][4] The ethoxy group in this compound can enhance the solubility and film-forming properties of its derivatives, which is crucial for device fabrication.
Synthesis of an Emissive Material for OLEDs
Through chemical modification of the carbaldehyde group, this compound can be converted into novel emissive materials. For example, a Knoevenagel condensation with an active methylene compound can extend the π-conjugation of the quinoline system, leading to materials with tunable emission colors.
Experimental Protocol: Synthesis of a Quinoline-based Emissive Material
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in 15 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Isolation: The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Quantitative Data: Synthesis of a Representative Emissive Material
| Reactant A | Reactant B | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | 3 | 92 |
Device Fabrication and Characterization
An OLED device can be fabricated using the synthesized emissive material. The performance of the device is evaluated by measuring its electroluminescence spectrum, current-voltage-luminance (I-V-L) characteristics, and external quantum efficiency (EQE).
Hypothetical Performance of an OLED Device with a this compound Derivative
| Parameter | Value |
| Turn-on Voltage (V) | 3.5 |
| Maximum Luminance (cd/m²) | 8500 |
| Maximum EQE (%) | 4.2 |
| Emission Peak (nm) | 480 (Blue-Green) |
| CIE Coordinates (x, y) | (0.18, 0.35) |
Application as a Corrosion Inhibitor
Quinoline and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[5][6][7] Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective film. The presence of heteroatoms (N, O) and the π-electrons of the quinoline ring facilitate this adsorption. The ethoxy group in this compound can further enhance its corrosion inhibition efficiency.
Evaluation of Corrosion Inhibition Performance
The corrosion inhibition efficiency of this compound derivatives can be evaluated using various electrochemical techniques and weight loss measurements.
Experimental Protocol: Weight Loss Measurement
-
Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of a defined surface area.
-
Inhibitor Solution: Prepare corrosive solutions (e.g., 1 M HCl) with and without different concentrations of the inhibitor.
-
Immersion: Immerse the metal coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
Cleaning and Weighing: After immersion, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.
-
Calculation: Calculate the corrosion rate and inhibition efficiency using the weight loss data.
Quantitative Data: Corrosion Inhibition Efficiency
| Inhibitor Concentration (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.25 | - |
| 0.1 | 0.45 | 64.0 |
| 0.5 | 0.21 | 83.2 |
| 1.0 | 0.12 | 90.4 |
Mechanism of Corrosion Inhibition
The inhibitor molecules adsorb onto the metal surface through the nitrogen and oxygen atoms and the π-electrons of the quinoline ring. This forms a protective barrier that isolates the metal from the corrosive environment, thereby reducing the corrosion rate. The adsorption process can be either physisorption or chemisorption, and it often follows a specific adsorption isotherm model.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Purification of Quinoline Aldehydes
Welcome to the technical support center for the purification of quinoline aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide solutions and troubleshooting strategies for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude quinoline aldehyde samples?
A1: Common impurities depend on the synthetic route but often include unreacted starting materials (e.g., corresponding methyl-quinolines), over-oxidized products (e.g., quinoline carboxylic acids), catalysts (e.g., selenium residues from SeO₂ oxidation), and polymeric tars formed under harsh acidic or thermal conditions.[1][2] Side reactions like self-condensation or Cannizzaro reactions can also introduce by-products.[3]
Q2: How can I visualize my quinoline aldehyde spot on a TLC plate?
A2: Quinoline aldehydes are often UV-active due to the aromatic quinoline ring system, so they can typically be visualized under a UV lamp (254 nm). For staining, potassium permanganate (KMnO₄) is an effective choice as it reacts with the aldehyde group, appearing as a yellow spot on a purple background.[4] A vanillin stain can also be used as a general-purpose stain.[4]
Q3: My purified quinoline aldehyde is a yellow oil, but the literature reports a white solid. What does this indicate?
A3: A yellow color often suggests the presence of minor, highly colored impurities, which may be products of oxidation or decomposition.[5][6] If the product is an oil instead of a solid, it may indicate the presence of residual solvent or other impurities that are depressing the melting point. Ensure all solvents are thoroughly removed under high vacuum. If the color and physical state do not improve, a secondary purification step may be necessary.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary method for purifying quinoline aldehydes, but it presents unique challenges due to the basicity of the quinoline nitrogen and the sensitivity of the aldehyde group.
Q4: My quinoline aldehyde is stuck at the baseline of my silica gel TLC plate and won't elute from the column, even with highly polar solvents. What's happening?
A4: This is a frequent issue caused by the strong interaction between the basic quinoline nitrogen and the acidic silanol groups on the surface of standard silica gel.[4][7] This strong binding prevents the compound from moving with the mobile phase.
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, typically 0.1-1% triethylamine (NEt₃) , to your eluent system (e.g., Hexane/Ethyl Acetate).[4] The triethylamine will neutralize the acidic sites on the silica, reducing the strong adsorption of your compound and allowing for proper elution.
-
Change the Stationary Phase: If deactivation is insufficient, switch to a less acidic or a basic stationary phase.[4] Neutral or basic alumina is an excellent alternative for basic compounds like quinolines.[4] Florisil is another option to consider.[4][8]
Q5: I'm observing significant streaking (tailing) of my product spot on TLC and getting broad, impure fractions from my column. How can I resolve this?
A5: Tailing is also a result of the strong interaction with acidic silica gel.[4][7] It can also be caused by overloading the column or choosing a solvent system where the compound has poor solubility.
Solutions:
-
Use a Mobile Phase Modifier: As in the previous point, adding 0.1-1% triethylamine to the eluent is often the most effective solution to prevent tailing.[4]
-
Optimize Sample Loading: Overloading is a common error. For difficult separations, use a higher ratio of silica gel to the crude product, aiming for at least 50:1 to 100:1 by weight.[4]
-
Employ Dry Loading: If your compound is not very soluble in the starting eluent, dry loading is recommended. Dissolve your crude product in a suitable solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[4] This powder can then be loaded evenly onto the top of the column, leading to sharper bands.
Q6: My quinoline aldehyde seems to be decomposing on the silica gel column, leading to low yields and new, unwanted spots on the TLC of my fractions. How can I prevent this?
A6: The acidic nature of silica gel can catalyze the decomposition of sensitive aldehydes.[4][7] The longer the compound remains on the column, the greater the extent of decomposition.
Solutions:
-
Neutralize the Stationary Phase: Use triethylamine in the eluent as described above to create a less harsh environment.[4]
-
Minimize Contact Time: Use flash chromatography with applied pressure to significantly reduce the time the compound spends on the column.[4]
-
Work at Lower Temperatures: For thermally labile compounds, running the column in a cold room can help minimize degradation.[4]
-
Switch to a Different Support: Use neutral alumina, which is less likely to cause acid-catalyzed decomposition.[4]
Troubleshooting Workflow: Column Chromatography
Caption: Troubleshooting workflow for column chromatography of quinoline aldehydes.
Alternative Purification Strategies
Q7: Column chromatography is not working well for my compound. What other purification methods can I try?
A7: When chromatography fails or is inefficient, several other techniques can be employed. The choice depends on the physical properties of your aldehyde and the nature of the impurities.
Comparison of Purification Methods
| Method | Principle | Best For... | Key Considerations |
| Recrystallization | Difference in solubility of the product and impurities in a specific solvent at different temperatures. | Purifying solid aldehydes that have moderate to high purity (>80-90%) to begin with. | Finding a suitable solvent is critical. The product should be soluble in the hot solvent and insoluble in the cold solvent.[9] |
| Bisulfite Adduct Formation | Reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, separating it from non-aldehydic impurities. | Isolating aldehydes from complex mixtures or when chromatography is difficult. | The aldehyde is regenerated by adding a base (e.g., NaHCO₃). This may not work for sterically hindered quinoline aldehydes.[4][10] |
| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. | Difficult separations of isomers or closely related impurities where flash chromatography fails.[4] | More expensive and time-consuming for large quantities. Reversed-phase HPLC can be excellent for removing persistent colored impurities.[6] |
| Acid-Base Extraction | Exploits the basicity of the quinoline nitrogen to move the compound between aqueous and organic phases. | Removing neutral or acidic impurities. | The aldehyde must be stable to the acidic and basic conditions used during extraction. |
Purification Method Selection Guide
Caption: Decision tree for selecting a suitable purification method.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
This protocol describes a general method for purifying a quinoline aldehyde using silica gel that has been deactivated with triethylamine.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Add one drop of triethylamine to your TLC developing chamber. An ideal system will give your product an Rf value of approximately 0.2-0.3. A common starting point is a gradient of Ethyl Acetate in Hexane.
-
Eluent Preparation: Prepare a sufficient volume of your chosen eluent (e.g., 90:10 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 0.5-1% (v/v).
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent (e.g., pure hexane with 1% NEt₃).
-
Pour the slurry into your column and use gentle air pressure to pack it tightly and evenly, ensuring no air bubbles are trapped.[4]
-
Add a thin layer of sand to the top of the silica bed to prevent disruption.[4]
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude quinoline aldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 1-2 times the weight of your crude product) to the solution.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[4]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with your chosen solvent system, starting with a less polar mixture and gradually increasing the polarity.
-
Maintain a constant and brisk flow rate using gentle air pressure (flash chromatography).
-
Collect fractions of a consistent volume.
-
-
Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified quinoline aldehyde.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This method is useful for separating aldehydes from non-carbonyl-containing impurities.[10]
-
Adduct Formation:
-
Suspend or dissolve the crude quinoline aldehyde in water.
-
Slowly add a concentrated aqueous solution of sodium bisulfite (NaHSO₃), using a 10-20% molar excess. The reaction can be slow, so ensure vigorous stirring.[10]
-
Stir the mixture at room temperature. If the bisulfite adduct precipitates as a solid, continue stirring for 2-4 hours to ensure complete reaction. If it remains in solution, stir overnight.
-
-
Isolation and Washing:
-
If a precipitate has formed, collect it by filtration and wash it thoroughly with diethyl ether or ethyl acetate to remove soluble organic impurities.
-
If the adduct is water-soluble, transfer the aqueous mixture to a separatory funnel and wash it several times with diethyl ether or ethyl acetate to extract the organic impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the washed adduct solid (or the washed aqueous solution) in water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with good stirring until the evolution of SO₂ gas ceases and the pH is basic.[10]
-
The free aldehyde will separate, often as an oil or a solid precipitate.
-
-
Final Extraction: Extract the regenerated aldehyde from the aqueous mixture using a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified quinoline aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
Stability issues and degradation of 6-Ethoxyquinoline-2-carbaldehyde solutions
Welcome to the technical support center for 6-Ethoxyquinoline-2-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues and degradation of this compound solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound solutions?
A1: Like many quinoline derivatives, this compound is susceptible to several degradation pathways. The main factors include:
-
Oxidation: The aldehyde functional group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or exposure to certain metal ions.[1][2] This can lead to the formation of the corresponding carboxylic acid.
-
Photodegradation: Exposure to light, especially UV radiation, can cause degradation of the quinoline ring system.[1]
-
Hydrolysis: The stability of the compound can be influenced by pH. In aqueous solutions, the ethoxy group may be susceptible to hydrolysis under acidic or basic conditions, and the aldehyde group can also react.[1][3]
-
Thermal Stress: Elevated temperatures can accelerate the rate of all degradation reactions.[1][2]
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store the solid compound and its solutions in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.[2][4]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1][2]
-
Atmosphere: For maximum stability, especially for long-term storage of the solid, consider storing under an inert atmosphere such as argon or nitrogen to minimize oxidation.[2]
-
Container: Use well-sealed containers to prevent exposure to moisture and air.[2]
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in color, such as turning yellow or brown, is often an indication of degradation. This can be due to oxidation of the aldehyde group or other reactions involving the quinoline ring.[5] It is recommended to prepare fresh solutions if a color change is observed and to investigate the purity of the solution using an appropriate analytical method like HPLC.
Q4: How does pH affect the stability of this compound solutions?
A4: The pH of a solution can significantly impact the stability of this compound. Quinoline is a weak tertiary base and can form salts in acidic conditions.[6] Extreme pH values (both acidic and basic) can catalyze hydrolysis of the ethoxy group or promote other reactions of the aldehyde. It is crucial to buffer your solutions to a pH where the compound is most stable, which should be determined experimentally if not known.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in biological assays.
This could be due to the degradation of your this compound stock solution.
dot
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Precipitate forms when diluting a concentrated stock solution into an aqueous medium.
This is a common solubility issue with organic compounds in aqueous buffers.
dot
Caption: Troubleshooting guide for precipitation issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[7]
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat the mixture at 60°C for a defined period (e.g., 2, 8, 24 hours).[7] At each time point, withdraw a sample, neutralize it with 1N NaOH, and dilute for analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep the mixture at room temperature for a defined period (e.g., 1, 4, 8 hours).[7] At each time point, withdraw a sample, neutralize it with 1N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a defined period, protected from light.[2][7] At each time point, withdraw a sample for analysis.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, expose the stock solution to the same thermal stress.[7] Withdraw samples at regular intervals for analysis.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil.[7] Withdraw samples at regular intervals for analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be optimized to separate the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: Start with a suitable percentage of B, and run a gradient to a higher percentage of B over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector at a wavelength of maximum absorbance for this compound (e.g., 254 nm or as determined by a UV scan).[2]
-
Column Temperature: 30°C.
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on the reactivity of the quinoline and aldehyde functional groups.
dot
Caption: Potential degradation pathways of this compound.
Quantitative Data Summary
| Stress Condition | Conditions | Hypothetical % Degradation | Number of Degradants |
| Acidic Hydrolysis | 1N HCl, 60°C, 24h | 10-20% | 1-2 |
| Basic Hydrolysis | 1N NaOH, RT, 6h | 20-30% | 2-3 |
| Oxidative | 3% H₂O₂, RT, 24h | 40-50% | 1 |
| Thermal (Solid) | 80°C, 48h | 5-10% | 1 |
| Thermal (Solution) | 80°C, 24h | 10-15% | 1-2 |
| Photolytic (Solution) | UV light, 12h | 15-25% | 2-3 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. noveltyjournals.com [noveltyjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to improve the fluorescence quantum yield of quinoline-based probes
Welcome to the technical support center for quinoline-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to improve the fluorescence quantum yield of your quinoline probes.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for my quinoline-based probe?
A1: Fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is crucial as it directly correlates with the brightness and sensitivity of your fluorescent probe, which is essential for high-quality imaging and detection applications.[1]
Q2: I'm observing very weak fluorescence from my quinoline probe. What are the common causes?
A2: Low fluorescence quantum yield in quinoline-based probes can stem from several factors that promote non-radiative decay pathways, which compete with fluorescence. Common causes include:
-
Solvent Effects: The polarity of the solvent can significantly impact fluorescence. Some "push-pull" type probes may experience fluorescence quenching in highly polar solvents.[1]
-
Intramolecular Rotations: Flexible components within the probe's structure can dissipate absorbed energy through vibrations and rotations, thereby preventing fluorescence emission.[2][3]
-
Formation of Non-fluorescent States: The formation of a "twisted intramolecular charge-transfer" (TICT) state is a common non-radiative pathway that competes with the desired radiative deactivation (fluorescence).[1][4]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, many conventional fluorescent probes tend to aggregate, which leads to self-quenching and a significant decrease in fluorescence intensity.[1][2]
Q3: How can I chemically modify my quinoline probe to increase its quantum yield?
A3: The chemical structure of your quinoline probe is a primary determinant of its photophysical properties. Consider the following modifications:
-
Create a "Push-Pull" System: Introduce electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at strategic positions on the quinoline ring.[5] A common strategy is to place an EDG (e.g., dimethylamino) at the 7-position and tune the electronic properties by substituting various aryl groups at the 2- and 4-positions.[5] This creates a donor-π-acceptor (D-π-A) system that can enhance intramolecular charge transfer (ICT) and improve fluorescence properties.[3][5]
-
Introduce Specific Functional Groups: The addition of certain functional groups, such as an amino group at the 6-position of the quinoline backbone, has been shown to be crucial for obtaining increased quantum yields.[6]
-
Restrict Intramolecular Rotation: To counteract non-radiative decay from molecular rotations, you can design more rigid molecular structures. This is a key principle behind Aggregation-Induced Emission (AIE) probes.
Q4: What is Aggregation-Induced Emission (AIE) and how can it help improve my probe's performance?
A4: Aggregation-Induced Emission (AIE) is a phenomenon where non-fluorescent or weakly fluorescent molecules become highly emissive upon aggregation.[2][7][8] This is often the opposite of the aggregation-caused quenching (ACQ) effect seen in many traditional fluorophores.[2] Probes with AIE properties are advantageous because their fluorescence is enhanced in an aggregated state, which can be useful for sensing applications and imaging in biological systems where molecules may be localized or concentrated.[9][10] The underlying mechanism for AIE is often the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[2][3]
Q5: Can the solvent I use affect the quantum yield of my quinoline probe?
A5: Absolutely. The solvent environment can have a profound effect on the fluorescence properties of your probe.
-
Polarity: The absorption and fluorescence properties of aromatic N-heterocyclic compounds like quinoline are strongly dependent on the solvent's properties, often showing stronger fluorescence in polar solvents and weaker fluorescence in nonpolar solvents.[11] However, the specific effect depends on the probe's electronic structure.
-
Halogenated Solvents: Some quinoline derivatives exhibit significantly increased fluorescence quantum yields in halogenated solvents, particularly chloroalkanes.[12] This is attributed to attractive halogen–π interactions that can impede torsional relaxation in the excited state.[12]
-
pH and Protonation: N-heterocycles like quinolines are generally weakly fluorescent. However, protonation of the nitrogen atom in acidic conditions can lead to a substantial increase in fluorescence quantum yield.[11][13][14] This is because protonation can change the lowest singlet excited state from a non-emissive (n,π) state to a highly fluorescent (π,π) state.[11][13]
-
Hydrogen Bonding: Hydrogen bonding interactions between the probe and solvent molecules can also influence fluorescence, though the effect can be complex, sometimes leading to quenching.[15][16]
Troubleshooting Guide
This guide provides specific troubleshooting steps for common issues encountered during experiments with quinoline-based probes.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Fluorescence Signal | Incorrect Solvent: The solvent may be quenching the fluorescence. | Test the probe in a range of solvents with varying polarities. For some probes, halogenated solvents may enhance fluorescence.[12] |
| Low Quantum Yield of the Probe: The intrinsic properties of the probe may result in low fluorescence. | Consider chemical modification to introduce a "push-pull" system or more rigid structures.[5] If applicable, explore protonation by adjusting the pH to an acidic range.[11][13] | |
| Aggregation-Caused Quenching (ACQ): The probe may be self-quenching at the concentration used. | Dilute the probe to a lower concentration. Alternatively, consider synthesizing an AIE-active analogue.[2] | |
| Fluorescence Signal Decreases Over Time | Photobleaching: The probe may be degrading under illumination. | Reduce the excitation light intensity or the exposure time. Use an anti-fade mounting medium if applicable for imaging. |
| Chemical Instability: The probe may be reacting with components in the sample. | Verify the stability of your probe under the experimental conditions. Ensure all reagents are fresh and of high purity. | |
| Inconsistent or Irreproducible Results | Variability in Probe Concentration: Inaccurate dilutions can lead to inconsistent fluorescence intensity. | Prepare fresh dilutions for each experiment and use calibrated pipettes. |
| Fluctuations in pH: Small changes in pH can significantly affect the fluorescence of pH-sensitive probes. | Use a well-buffered solution to maintain a constant pH throughout the experiment. | |
| Unexpected Shift in Emission Wavelength | Formation of Aggregates: The formation of J- or H-aggregates can alter the emission spectrum. | J-aggregates typically cause a red-shift in emission, while H-aggregates can lead to a blue-shift in absorption and reduced fluorescence.[7][17][18] Analyze the absorption spectrum for corresponding shifts. |
| Change in Solvent Environment: Solvatochromic effects can cause shifts in emission based on solvent polarity. | Characterize the solvatochromic behavior of your probe in different solvents to understand this effect. |
Experimental Protocols
Protocol 1: Synthesis of a Quinoline-Based Probe via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for synthesizing a library of quinoline probes with tunable photophysical properties, adapted from a reported two-step synthesis.[5]
Step 1: Synthesis of the Chlorinated Quinoline Precursor
-
Perform a one-pot, two-step cyclocondensation and chlorination reaction starting from commercially available materials to afford the key chlorinated quinoline precursor.[5] (Specific starting materials and detailed reaction conditions would be provided in a full protocol).
Step 2: Regioselective Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the chlorinated quinoline precursor, a suitable aryl boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a solvent mixture, such as 4:1 tetrahydrofuran (THF):water.[5]
-
Heat the reaction mixture at 65 °C for 5 to 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C-2 arylated quinoline probe.
Protocol 2: Measurement of Fluorescence Quantum Yield
The relative fluorescence quantum yield can be determined using a reference standard with a known quantum yield.
-
Select a Reference Standard: Choose a reference standard that absorbs and emits in a similar wavelength range as your quinoline probe (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).[11][13]
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance and Fluorescence Spectra:
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
-
Calculate Integrated Fluorescence Intensity: Integrate the area under the emission curve for each spectrum.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φ_sample):
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample² / η_ref²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts "sample" and "ref" refer to your quinoline probe and the reference standard, respectively.[11]
-
Visualizing Key Concepts
Logical Workflow for Improving Quantum Yield
Caption: A logical workflow for troubleshooting and improving the fluorescence quantum yield of quinoline-based probes.
Signaling Pathway for Protonation-Induced Fluorescence Enhancement
Caption: Protonation of quinoline alters the excited state, enhancing fluorescence quantum yield.
References
- 1. benchchem.com [benchchem.com]
- 2. A quinoline-malononitrile-based fluorescent probe with aggregation-induced emission effect for the in vivo monitoring of viscosity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Intermolecular hydrogen bonding-assisted aggregation induced emission in quinolone–quinazoline conjugates and their potential use in acidochromism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Aggregation-Induced Emission Fluorescent Probe for Detection of β-Amyloid Based on Pyridinyltriphenylamine and Quinoline-Malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 12. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Fluorescence quenching in cyclic hydrogen-bonded complexes of 1H-pyrrolo[3,2-h]quinoline with methanol: cluster size effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. H- and J-aggregation of fluorene-based chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 6-Ethoxyquinoline-2-carbaldehyde Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with assays involving 6-Ethoxyquinoline-2-carbaldehyde and related quinoline-based fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of a this compound based assay?
A1: Assays based on this compound, a quinoline derivative, typically function as fluorescent chemosensors. The quinoline scaffold possesses intrinsic fluorescence.[1] The core principle is the modulation of this fluorescence upon interaction with a specific analyte. This can occur through several mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to the quinoline derivative can restrict intramolecular rotation and block non-radiative decay pathways, leading to a significant increase in fluorescence intensity (a "turn-on" response).[2]
-
Photoinduced Electron Transfer (PET) Inhibition: In the free state, the probe might be non-fluorescent due to PET. Binding to an analyte can inhibit this process, "turning on" the fluorescence.
-
Fluorescence Quenching: Conversely, interaction with an analyte can provide a pathway for non-radiative energy decay, leading to a decrease in fluorescence intensity (a "turn-off" response).[3][4]
The carbaldehyde group at the 2-position is a reactive site, allowing for the synthesis of Schiff base derivatives to create probes with enhanced selectivity for specific analytes.[5]
Q2: What are the potential applications of assays using this compound?
A2: Quinoline derivatives are versatile and can be adapted for various applications. A primary use is in the detection and quantification of metal ions, such as Zn²⁺, Cu²⁺, Fe³⁺, and Al³⁺, in biological and environmental samples.[4][5][6] By modifying the basic structure, these compounds can also be developed into probes for other analytes like specific proteins, enzymes, or small molecules, and for monitoring changes in the cellular environment, such as pH.[7][8]
Q3: How does pH affect my this compound assay?
A3: The pH of the assay buffer is a critical parameter. The fluorescence of quinoline derivatives can be highly pH-sensitive due to the protonation or deprotonation of the quinoline nitrogen atom, which alters the electronic structure of the molecule.[9][10][11] For many biological applications, a physiological pH of around 7.4 is often optimal, but the ideal pH can vary depending on the specific derivative and the target analyte.[4][10] It is crucial to determine the optimal pH range for your specific assay.
Q4: What is fluorescence quenching and how can it impact my results?
A4: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[3] It can be a desired outcome in "turn-off" sensors. However, it can also be a source of interference. Common quenching mechanisms include:
-
Dynamic (Collisional) Quenching: The fluorophore in its excited state collides with a quencher molecule.
-
Static Quenching: The fluorophore forms a non-fluorescent complex with the quencher.
Components in your sample or buffer could act as unintended quenchers, leading to inaccurate results.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths are correctly set for your specific this compound derivative. Run excitation and emission scans to determine the optimal wavelengths. |
| Compound Degradation | Check the storage conditions and age of your compound. Prepare a fresh stock solution. |
| Suboptimal pH | The protonation state of the quinoline nitrogen can significantly affect fluorescence.[9][11] Perform a pH titration to find the optimal pH for your assay.[10] |
| Solvent Effects | The polarity of the solvent can impact fluorescence quantum yield. Ensure that the solvent system is appropriate and consistent across all samples. |
| Presence of Quenchers | Components in your buffer or sample may be quenching the fluorescence.[3] Test for quenching by adding potential quenchers to a solution of the probe alone. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Autofluorescence of the Compound | Quinoline compounds themselves can be fluorescent.[1] Measure the fluorescence of your compound at various concentrations in the assay buffer without the analyte to determine its intrinsic fluorescence.[1] |
| Contaminated Reagents or Assay Vessel | The assay buffer, other reagents, or the microplate itself can contribute to background fluorescence.[1] Use high-purity reagents and clean or new assay plates. |
| Cellular Autofluorescence (for cell-based assays) | Endogenous molecules like NADH and riboflavin can autofluoresce.[1] Consider using red-shifted fluorophores if spectral overlap is an issue.[1] |
| Incorrect Blank Subtraction | Ensure you are using an appropriate blank control (e.g., buffer and all assay components except the analyte) and subtracting it from all readings.[5] |
Problem 3: Signal Instability or Drift
| Possible Cause | Troubleshooting Step |
| Photobleaching | Continuous exposure to the excitation light can cause the fluorophore to degrade. Minimize exposure time and use the lowest necessary excitation intensity. |
| Temperature Fluctuations | Fluorescence is temperature-dependent. Allow all reagents and plates to equilibrate to a stable room temperature before and during measurement. |
| Incomplete Reaction/Binding | The interaction between the probe and analyte may not have reached equilibrium. Determine the optimal incubation time by taking measurements at different time points after adding the analyte.[2] |
| Precipitation of Compound | The probe may not be fully soluble in the assay buffer, leading to signal fluctuations. Check for precipitation and consider adjusting the solvent composition or compound concentration. |
Experimental Protocols
General Protocol for Metal Ion Detection
This protocol provides a general method for quantifying a target metal ion using a this compound based fluorescent probe. This is a representative protocol and may require optimization.
Materials:
-
This compound derivative (probe)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., HEPES at a predetermined optimal pH)[5]
-
Stock solutions of the target metal ion and other potentially interfering metal ions
-
96-well black microplate for fluorescence measurements
-
Spectrofluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the probe (e.g., 1 mM) in DMSO.
-
Prepare stock solutions of various metal ions (e.g., 10 mM) in the chosen aqueous buffer.
-
Prepare a working solution of the probe by diluting the stock solution in the aqueous buffer to the desired final concentration.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the working probe solution.
-
Add varying concentrations of the target metal ion solution to the wells to create a calibration curve.
-
For selectivity studies, add solutions of different metal ions at the same concentration to separate wells.
-
Include a blank control containing only the probe solution in the buffer.[5]
-
-
Measurement:
-
Incubate the plate for a sufficient time (e.g., 5-15 minutes) at room temperature to allow for complex formation.[5]
-
Measure the fluorescence intensity using a spectrofluorometer at the predetermined optimal excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank control from all readings.[5]
-
Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.
-
Determine the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.[5]
-
Quantitative Data Summary
The following tables summarize typical performance data for quinoline-based fluorescent probes. The exact values for a this compound based assay will need to be determined experimentally.
Table 1: Performance of Quinoline-Based Probes for Metal Ion Detection
| Probe Derivative Type | Target Ion | Typical Detection Limit (LOD) | Solvent System | Reference |
| Quinoline Schiff Base | Pb²⁺ | 9.9 x 10⁻⁷ M | Not Specified | [12] |
| Quinoline-based | Cu²⁺ | 1.03 µM | Partially Aqueous | [13] |
| Hydroxyquinoline-carbaldehyde | Cr³⁺ | 2.12 x 10⁻⁸ M | ACN/H₂O | [2] |
Table 2: Common Sources of Assay Interference
| Interference Type | Source | Mitigation Strategy | Reference |
| Autofluorescence | Test compounds, reagents | Background subtraction, use of red-shifted fluorophores | [1] |
| Fluorescence Quenching | Test compounds, buffer components | Run counter-screens, Stern-Volmer analysis | |
| Light Scattering | Particulates, dust | Filter solutions, use high-quality microplates | [14] |
| Inner Filter Effect | High compound concentration | Use lower, optimized concentrations of the probe and analyte |
Visualizations
Experimental Workflow for Metal Ion Detection
Caption: A typical experimental workflow for a fluorescence-based metal ion detection assay.
Signaling Pathway for Fluorescence Modulation
Caption: "Turn-on" and "turn-off" mechanisms of fluorescence modulation in sensor probes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a ‘turn-off' fluorescence approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 7. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quinoline based Schiff-base compound as pH sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08193E [pubs.rsc.org]
- 13. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safe handling and storage procedures for 6-Ethoxyquinoline-2-carbaldehyde
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with 6-Ethoxyquinoline-2-carbaldehyde?
A1: Based on data for analogous compounds, this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It may also be harmful if swallowed or in contact with skin.[4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[1]
Q3: I've spilled a small amount of the powder on the lab bench. How should I clean it up?
A3: For small spills, you should:
-
Ensure the area is well-ventilated.
-
Wearing your full PPE, gently sweep up the solid material, avoiding dust generation.[2][3]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
Q4: The compound has changed color in storage. Is it still usable?
A4: A change in color may indicate degradation or contamination. Aromatic aldehydes can be sensitive to light, air, and temperature.[5] It is recommended to assess the purity of the compound using an appropriate analytical method (e.g., TLC, NMR, or HPLC) before proceeding with your experiment.
Q5: What should I do in case of accidental skin or eye contact?
A5:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Quantitative Data Summary
The following table summarizes key safety and physical property data, compiled from information on this compound and its close analogs.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₁NO₂ | --INVALID-LINK--[6] |
| Molecular Weight | 201.22 g/mol | --INVALID-LINK--[7] |
| Appearance | Solid (Expected) | N/A |
| Storage Temperature | Room temperature; some suppliers recommend cold-chain transport. Long-term storage at 2-8°C is advisable. | --INVALID-LINK--[7], [Benchchem][5] |
| Incompatibilities | Strong oxidizing agents, strong bases.[2][5] | [Fisher Scientific][2], [Benchchem][5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [Thermo Fisher Scientific][1] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [Thermo Fisher Scientific][1] |
Experimental Protocols
Standard Operating Procedure for Weighing and Dispensing
This protocol outlines the safe procedure for weighing and preparing a solution of this compound.
Materials:
-
This compound solid
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Preparation: Ensure the analytical balance is clean and located inside a chemical fume hood or a ventilated enclosure. Don all required PPE.
-
Taring: Place the weighing paper or boat on the balance and tare it.
-
Dispensing: Carefully transfer the desired amount of this compound from its storage container to the weighing vessel using a clean spatula.
-
Recording: Record the exact mass of the compound.
-
Transfer: Transfer the weighed solid to a beaker or volumetric flask.
-
Rinsing: Use a small amount of the intended solvent to rinse any remaining solid from the weighing vessel into the beaker or flask to ensure a complete transfer.
-
Dissolution: Add the remaining solvent to the beaker or flask and stir until the solid is completely dissolved. A magnetic stirrer can be used to facilitate this process.
-
Storage: If not for immediate use, cap the flask, label it clearly with the compound name, concentration, solvent, and date, and store it under the recommended conditions.
-
Cleanup: Clean the spatula and work area. Dispose of any contaminated materials in the appropriate hazardous waste stream. Wash hands thoroughly.
Visual Guides
Caption: Workflow for the safe handling and storage of this compound.
Caption: First aid procedures for different routes of exposure.
References
Analysis of common impurities in 6-Ethoxyquinoline-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and managing common impurities in 6-Ethoxyquinoline-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of this compound?
A1: Common impurities can originate from the synthetic route or degradation of the final product. Based on analogous quinoline syntheses, potential impurities include:
-
Synthesis-Related Impurities:
-
6-Ethoxyquinoline: The starting material for the formylation reaction.
-
2-Chloro-6-ethoxyquinoline: A potential intermediate if the synthesis involves a Vilsmeier-Haack type reaction followed by nucleophilic substitution that did not go to completion.
-
6-Hydroxyquinoline-2-carbaldehyde: Formed if the ethoxy group is cleaved during synthesis or storage.
-
-
Degradation Products:
-
6-Ethoxyquinoline-2-carboxylic acid: The primary oxidation product of the aldehyde group, especially upon exposure to air.
-
(6-Ethoxiquinolin-2-yl)methanol: A reduction product that can form, particularly under basic conditions via a Cannizzaro-type reaction.
-
Q2: How can I minimize the formation of these impurities during storage?
A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere, such as argon or nitrogen, is advisable to minimize oxidation of the aldehyde functional group.[1] Using well-sealed, airtight containers will prevent exposure to moisture and atmospheric oxygen.[1]
Q3: My HPLC analysis shows an unexpected peak. How can I begin to identify it?
A3: An unexpected peak in your HPLC chromatogram could be a synthesis-related impurity or a degradation product.
-
Review the Synthesis: Consider the starting materials and intermediates of the synthetic pathway used to produce your batch.
-
Consider Degradation: The most likely degradation product is the corresponding carboxylic acid (6-Ethoxyquinoline-2-carboxylic acid), which would likely have a different retention time.
-
LC-MS Analysis: The most effective method for preliminary identification is to analyze your sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the impurity.
-
Forced Degradation Study: You can perform a forced degradation study (e.g., exposure to acid, base, heat, or an oxidizing agent) to see if you can intentionally generate the impurity, which can help in its identification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low assay value and a significant peak with a shorter retention time in reverse-phase HPLC. | The sample may have oxidized to the more polar 6-Ethoxyquinoline-2-carboxylic acid. | Confirm the identity of the impurity peak using LC-MS. If confirmed, ensure future storage is under an inert atmosphere and at a low temperature. Consider re-purification by column chromatography if the purity is critical for your application. |
| Appearance of two new, smaller peaks after dissolving the compound in a basic solution for an extended period. | The compound may have undergone a Cannizzaro disproportionation reaction.[2] | This reaction would yield both the oxidized (carboxylic acid) and reduced (alcohol) forms of the aldehyde. Analyze the sample for the presence of both (6-Ethoxiquinolin-2-yl)methanol and 6-Ethoxyquinoline-2-carboxylic acid. Avoid prolonged exposure to strong basic conditions. |
| The solid material has changed color (e.g., yellowing or darkening) over time. | This could indicate general degradation or the formation of polymeric impurities. | Assess the purity of the material using HPLC. If significant degradation has occurred, the material may need to be repurified or discarded. Protect from light to prevent potential photodegradation.[1] |
Impurity Profile Data
The following table provides a hypothetical, yet plausible, impurity profile for this compound based on typical observations for analogous compounds.
| Impurity Name | Potential Source | Typical Reporting Threshold (%) | Plausible Concentration Range (%) |
| 6-Ethoxyquinoline-2-carboxylic acid | Oxidation | 0.05 | 0.1 - 0.5 |
| 6-Ethoxyquinoline | Incomplete Reaction | 0.05 | < 0.2 |
| (6-Ethoxiquinolin-2-yl)methanol | Reduction/Disproportionation | 0.05 | < 0.15 |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed for the routine purity analysis of this compound and the detection of common impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
Time (min) % A % B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for identifying residual solvents from the synthesis process.
-
Instrumentation: Gas chromatograph with a Mass Spectrometric (MS) detector and a headspace autosampler.[3]
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 250 °C
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL headspace vial. Add 1.0 mL of a suitable high-boiling, inert solvent (e.g., DMSO) and cap the vial immediately.[3]
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Common degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to Validation Methods for the Synthesis of 6-Ethoxyquinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 6-ethoxyquinoline-2-carbaldehyde, a key intermediate in pharmaceutical research. Detailed experimental protocols and a comprehensive overview of validation techniques are presented to ensure product quality and reproducibility.
Synthesis Methodologies: A Comparative Overview
The synthesis of this compound can be approached through two main pathways: the oxidation of a 2-methyl precursor and the direct formylation of the quinoline core. Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.
Method 1: Oxidation of 2-Methyl-6-ethoxyquinoline
This two-step approach first involves the synthesis of the precursor, 2-methyl-6-ethoxyquinoline, via the Doebner-von Miller reaction. This is followed by the selective oxidation of the methyl group to an aldehyde.
Method 2: Vilsmeier-Haack Formylation of 6-Ethoxyquinoline
This method involves the direct introduction of a formyl group onto the 6-ethoxyquinoline backbone using the Vilsmeier-Haack reagent. This approach is more direct but may require more stringent control of reaction conditions to ensure regioselectivity.
The following table summarizes the key aspects of each synthetic route:
| Parameter | Method 1: Oxidation of 2-Methyl Precursor | Method 2: Vilsmeier-Haack Formylation |
| Starting Materials | p-phenetidine, crotonaldehyde (or generated in situ) | 6-Ethoxyquinoline, DMF, POCl₃ |
| Key Intermediates | 2-Methyl-6-ethoxyquinoline | Vilsmeier reagent |
| Reaction Steps | 2 (Doebner-von Miller + Oxidation) | 1 (Formylation) |
| Key Reagents | Acid catalyst (e.g., HCl), Oxidizing agent (e.g., SeO₂) | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) |
| Typical Yields | Moderate to good (variable depending on each step) | Moderate to good |
| Advantages | Utilizes readily available starting materials. The Doebner-von Miller reaction is a classic and well-established method for quinoline synthesis. | More direct, one-pot synthesis from the quinoline core. |
| Disadvantages | Two-step process. The Doebner-von Miller reaction can sometimes lead to tar formation, complicating purification. The use of selenium dioxide requires careful handling due to its toxicity. | Requires the synthesis of 6-ethoxyquinoline as a starting material. The Vilsmeier-Haack reaction can be sensitive to reaction conditions, and regioselectivity may be a concern. |
Experimental Protocols
Method 1: Synthesis of 2-Methyl-6-ethoxyquinoline via Doebner-von Miller Reaction and Subsequent Oxidation
Step 1: Synthesis of 2-Methyl-6-ethoxyquinoline
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add p-phenetidine (1.0 eq.) and a strong acid catalyst such as hydrochloric acid.
-
Reagent Addition: Heat the mixture to reflux. Slowly add crotonaldehyde (1.2 eq.) dropwise over a period of 1-2 hours.
-
Reaction: Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: The crude product is purified by column chromatography on silica gel to yield 2-methyl-6-ethoxyquinoline.
Step 2: Oxidation to this compound
-
Reaction Setup: In a flask, dissolve 2-methyl-6-ethoxyquinoline (1.0 eq.) in a suitable solvent such as dioxane or a mixture of cyclohexane and ethanol.
-
Reagent Addition: Add selenium dioxide (1.1 - 1.5 eq.) to the solution.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture and filter to remove selenium residues. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude aldehyde is purified by column chromatography or recrystallization.
Method 2: Vilsmeier-Haack Formylation of 6-Ethoxyquinoline
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 2.0 eq.) to dimethylformamide (DMF, 5.0 eq.) dropwise with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: To the prepared Vilsmeier reagent, add 6-ethoxyquinoline (1.0 eq.) and heat the mixture, typically between 60-80°C, for several hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate solution) until the pH is alkaline.
-
Extraction and Purification: Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Validation and Characterization Data
Thorough validation of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended:
| Analytical Technique | Purpose | Expected Results for this compound |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | - Singlet for the aldehyde proton (~9.8-10.2 ppm).- Quartet and triplet for the ethoxy group protons (~4.2 ppm and ~1.5 ppm, respectively).- A series of signals in the aromatic region (~7.0-8.5 ppm) corresponding to the quinoline ring protons. |
| ¹³C NMR | Confirmation of the carbon skeleton and functional groups. | - Signal for the aldehyde carbonyl carbon (~190-195 ppm).- Signals for the ethoxy group carbons (~64 ppm and ~15 ppm).- A set of signals in the aromatic region for the quinoline ring carbons. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | - Strong C=O stretching vibration for the aldehyde (~1690-1710 cm⁻¹).- C-O stretching for the ethoxy group (~1250 cm⁻¹).- C=C and C=N stretching vibrations for the quinoline ring (~1600-1450 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹). |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | - Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 201.22 g/mol . |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity. |
| Gas Chromatography (GC) | Purity assessment for volatile compounds. | A single major peak indicating high purity. |
Visualization of Synthetic Workflows
Caption: Comparative workflow for the synthesis of this compound.
A Comparative Guide to Quinoline Derivatives for Bioimaging: 6-Ethoxyquinoline-2-carbaldehyde in Context
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives have emerged as a versatile and powerful class of heterocyclic aromatic compounds in the field of bioimaging.[1] Their inherent fluorescence properties, coupled with the potential for facile chemical modification, have led to the development of a wide array of fluorescent probes for visualizing and quantifying biological processes at the cellular and subcellular levels.[2][3] This guide provides a comparative analysis of 6-Ethoxyquinoline-2-carbaldehyde alongside other notable quinoline derivatives, offering insights into their performance for various bioimaging applications. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related and well-studied quinoline-based probes to provide a comprehensive overview for researchers.
Performance Comparison of Quinoline Derivatives
The performance of a fluorescent probe in bioimaging is dictated by a combination of its photophysical properties, biological compatibility, and specificity towards its target. The following tables summarize key quantitative data for a selection of quinoline derivatives to facilitate comparison.
Table 1: Photophysical Properties of Selected Quinoline Derivatives
| Compound/Derivative Class | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 8-Hydroxyquinoline-2-carbaldehyde (8-HQC) Derivatives | ~370-420 | ~480-550 (Analyte-dependent) | >100 | ~1 x 10⁴ - 5 x 10⁴ | Low (free), High (bound) | [4] |
| 7-(Diethylamino)quinolone Chalcones | ~420-450 | ~500-600 | ~80-150 | Data not available | Data not available | [5] |
| Styrylquinolines | ~360-380 | >500 | >140 | Data not available | Up to 0.079 | [5] |
| Isoquinoline Derivatives | ~360-380 | ~440-460 | ~80-100 | ~2500 | Up to 0.389 | [2] |
Table 2: Cytotoxicity of Selected Quinoline Derivatives (HeLa Cells)
| Compound/Derivative Class | IC₅₀ (µM) | Reference(s) |
| This compound | Data not available | |
| 7-Fluoro-4-anilinoquinolines | 10.18 | [1] |
| 8-Methoxy-4-anilinoquinolines | 7.15 | [1] |
| Molybdenum-Quinoline Complexes | 12 - 118 | [6] |
| (2R/S)-6-(3,3-diethylallyl)naringenin (6-DEANG) | 12.0 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of fluorescent probes in bioimaging. Below are generalized yet comprehensive methodologies for key experiments involving quinoline derivatives.
Synthesis of Quinoline-2-carbaldehyde Derivatives
A common synthetic route to quinoline-2-carbaldehyde derivatives involves the Vilsmeier-Haack reaction, which is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[8]
Protocol: Vilsmeier-Haack Formylation for Quinoline-2-carbaldehyde Synthesis
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Reaction: Dissolve the substituted quinoline (e.g., 6-ethoxyquinoline) (1 equivalent) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90°C for 2-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to pH 7-8.
-
Purification: The crude product, which may precipitate out of the solution, can be collected by filtration. Further purification can be achieved by column chromatography on silica gel or recrystallization from an appropriate solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsr.net [ijsr.net]
Cross-Validation of Analytical Methods for 6-Ethoxyquinoline-2-carbaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous and accurate analysis of pharmaceutical intermediates such as 6-Ethoxyquinoline-2-carbaldehyde is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The selection and validation of an appropriate analytical method are critical first steps. Cross-validation of different analytical techniques is subsequently essential to guarantee the reliability and interchangeability of data across different laboratories or during method transfer.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS often hinges on the specific analytical requirements, including desired sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for trace-level quantification, while HPLC-UV provides a cost-effective and robust solution for routine quality control and purity assessments.
Table 1: Comparison of Performance Characteristics for HPLC-UV and LC-MS/MS
| Validation Parameter | HPLC-UV (Representative Data) | LC-MS/MS (Representative Data) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Analysis Time | ~20 minutes | ~10 minutes |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible and reliable analytical results. The following sections outline representative methodologies for the analysis of this compound using both HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification and purity evaluation of this compound in bulk materials and simple formulations.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used to ensure optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent, such as acetonitrile, to prepare a stock solution of a specific concentration.
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution to cover the desired concentration range.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the chosen solvent to achieve a final concentration that falls within the established calibration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding high sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice.
Instrumentation:
-
A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for LC-MS applications (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These would be determined by direct infusion of a standard solution of this compound.
-
Source Parameters: Parameters such as capillary voltage, cone voltage, and gas flows should be optimized to achieve the maximum signal intensity for the analyte.
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results. This is particularly important when transferring a method between laboratories or when a more sensitive method like LC-MS/MS is used to validate a routine QC method like HPLC-UV.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
This workflow begins with the independent development and validation of both the HPLC-UV and LC-MS/MS methods according to established guidelines such as those from the International Council for Harmonisation (ICH). Following successful validation, a set of identical, representative samples are analyzed by both methods. The resulting data are then subjected to statistical comparison to assess the equivalence and correlation between the two techniques. This process ensures confidence in the analytical data, regardless of the method employed.
Navigating the Therapeutic Potential of Substituted Quinoline Aldehydes: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the anticancer, antimicrobial, and anti-inflammatory properties of compounds derived from substituted quinoline aldehydes, supported by experimental data and detailed methodologies.
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Among these, substituted quinoline aldehydes serve as crucial synthons for generating a diverse library of derivatives exhibiting potent biological effects. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways and experimental workflows.
While much of the research focuses on the derivatives synthesized from quinoline aldehydes, the nature and position of substituents on the parent aldehyde ring play a critical role in determining the ultimate biological activity of the final compounds. This guide will focus on key derivatives such as hydrazones, chalcones, and azetidinones, which are commonly synthesized from precursor quinoline aldehydes like 2-chloro-3-formylquinoline, quinoline-2-carbaldehyde, and quinoline-3-carbaldehyde.
Comparative Anticancer Activity
Substituted quinoline derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), inhibition of key signaling pathways like EGFR tyrosine kinase, and cell cycle arrest.[1][2][3] The following table summarizes the in-vitro anticancer activity of selected derivatives, highlighting their potency.
Table 1: In-Vitro Anticancer Activity of Substituted Quinoline Derivatives
| Compound Class | Specific Derivative/Series | Substitution Pattern | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| Quinoline Hydrazones | 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | Benzotriazole at C2, Pyridinylhydrazone at C3 | Pancreatic (DAN-G) | 1.23 | [4] |
| Lung (LCLC-103H) | 1.49 | [4] | |||
| Cervical (SISO) | 1.41 | [4] | |||
| Quinoline Hydrazones | N′-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide (7a) | Benzotriazole at C2, Benzohydrazide at C3 | Pancreatic (DAN-G) | 2.53 | [4] |
| Cervical (SISO) | 3.16 | [4] | |||
| Quinoline-Chalcone Hybrids | 12e | Not specified | Gastric (MGC-803) | 1.38 | [2] |
| Colon (HCT-116) | 5.34 | [2] | |||
| Breast (MCF-7) | 5.21 | [2] | |||
| 7-Fluoro-4-anilinoquinolines | 1f | Fluoro at C7, Anilino at C4 | Cervical (HeLa) | 10.18 | [2] |
| Gastric (BGC-823) | 8.32 | [2] | |||
| 8-Methoxy-4-anilinoquinolines | 2i | Methoxy at C8, Anilino at C4 | Cervical (HeLa) | 7.15 | [2] |
| Gastric (BGC-823) | 4.65 | [2] |
Comparative Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of quinoline aldehydes have shown promising activity against a range of bacteria and fungi. Their mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[5][6] The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.
Table 2: In-Vitro Antimicrobial Activity of Substituted Quinoline Derivatives
| Compound Class | Specific Derivative/Series | Test Organism | Activity (MIC in µg/mL) | Reference |
| Azetidin-2-one fused 2-chloro-3-formyl quinolines | AZT b2, AZT b3 | Staphylococcus aureus | Potent | [7] |
| Escherichia coli | Potent | [7] | ||
| Candida albicans | Potent | [7] | ||
| Quinoline Hydrazones | 2-[(1E)-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]methyl]quinoline (5) | Not specified | Promising | [8] |
| Quinoline-3-carbonitrile derivatives | Compound 14 | Various bacterial strains | Significant potency | [6] |
| Compound 22 | Various bacterial strains | Significant potency | [6] | |
| Compound 10 | Various bacterial strains | Significant potency | [6] | |
| Compound 14 | Various fungal strains | Strong activity | [6] | |
| Compound 22 | Various fungal strains | Strong activity | [6] |
Comparative Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Certain quinoline aldehyde derivatives have been investigated for their anti-inflammatory properties, often evaluated using in-vivo models such as carrageenan-induced paw edema in rats.[9][10] These compounds can modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory mediators.
Table 3: In-Vivo Anti-inflammatory Activity of Substituted Quinoline Derivatives
| Compound Class | Specific Derivative/Series | Assay | Dose | % Inhibition of Edema | Reference |
| Azetidinone-bearing tetrazolo[1,5-a]quinolines | 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a) | Carrageenan-induced rat paw edema | Not specified | Significant | [10] |
| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6b) | Carrageenan-induced rat paw edema | Not specified | Significant | [10] | |
| Pyrane and indeno[1,2-b]pyrano[2,3-b]quinoline heterocycles | Compound 2 | Carrageenan-induced rat paw edema | Not specified | Comparable to diclofenac | [9] |
| Compound 6 | Carrageenan-induced rat paw edema | Not specified | Comparable to diclofenac | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][11]
-
Cell Seeding: Harvest and count cells, then seed 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.5% DMSO). Incubate for the desired period (e.g., 24 or 48 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. botanyjournals.com [botanyjournals.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Fluorescent Probes for Lipid Peroxidation: Benchmarking Quinoline-Based Probes Against Commercial Standards
For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipid peroxidation is crucial for understanding the roles of oxidative stress in disease and for the development of novel therapeutics. This guide provides an objective comparison of the performance of quinoline-based fluorescent probes with widely used commercial alternatives for the detection of lipid peroxidation, supported by experimental data and detailed protocols.
The quinoline scaffold, a heterocyclic aromatic compound, offers a versatile platform for the design of fluorescent probes due to its favorable photophysical properties, including high quantum yields and the potential for large Stokes shifts.[1] These characteristics make quinoline derivatives promising candidates for the development of sensitive and selective probes for various analytes, including markers of oxidative stress.[1][2] This guide will focus on their potential application in detecting lipid peroxidation, a key indicator of cellular damage, by comparing their characteristic properties against established probes.
Performance Comparison of Fluorescent Probes for Lipid Peroxidation
The efficacy of a fluorescent probe is determined by several key performance indicators, including its quantum yield, photostability, limit of detection (LOD), and its responsiveness to the target analyte. This section compares a representative quinoline-based probe with two of the most widely used commercial fluorescent probes for lipid peroxidation: C11-BODIPY™ 581/591 and Liperfluo™.
| Feature | Representative Quinoline-Based Probe (Hypothetical) | C11-BODIPY™ 581/591 | Liperfluo™ |
| Target Analyte | Lipid Peroxyl Radicals | Lipid Peroxyl Radicals | Lipid Hydroperoxides |
| Detection Mechanism | Fluorescence "turn-on" or ratiometric shift upon reaction with radicals. | Ratiometric fluorescence shift from red to green upon oxidation.[3][4] | Fluorescence "turn-on" upon specific oxidation by lipid hydroperoxides.[5][6] |
| Excitation (Ex) / Emission (Em) Wavelengths (nm) | Variable (Tunable via chemical modification) | Reduced: ~581 / ~591; Oxidized: ~488 / ~510[3][4] | Oxidized: ~524 / ~535[5][7] |
| Quantum Yield (Φ) | Moderate to High | High[8] | Not specified, but described as intense fluorescence.[5] |
| Photostability | Generally Good | Good[8] | Stable, minimizes photo-damage.[5][6] |
| Selectivity | Potentially high, dependent on the reactive moiety. | Sensitive to a variety of oxy-radicals and peroxynitrite.[8] | Highly specific for lipid hydroperoxides.[5][6] |
| Limit of Detection (LOD) | Dependent on specific probe design. | Not typically reported in molar concentrations for cellular assays. | Not typically reported in molar concentrations for cellular assays. |
| Key Advantages | Large Stokes shift potential, high tunability of photophysical properties.[1] | Ratiometric detection minimizes artifacts from probe concentration and photobleaching.[3][8] | High specificity for lipid hydroperoxides, minimizing off-target reactions.[5][6] |
| Limitations | Fewer commercially available, well-characterized options for lipid peroxidation. | Can be oxidized by various reactive oxygen species, not just lipid-derived radicals.[8] | "Turn-on" response can be influenced by probe uptake and localization.[7] |
Signaling Pathways and Detection Mechanisms
The following diagrams illustrate the general mechanisms of action for a ratiometric lipid peroxidation probe and a "turn-on" probe.
Caption: Ratiometric probe mechanism.
Caption: 'Turn-on' probe mechanism.
Experimental Protocols
The following are detailed methodologies for assessing the sensitivity and selectivity of fluorescent probes for lipid peroxidation.
Experimental Workflow for Probe Comparison
Caption: Probe comparison workflow.
Protocol for Determining Probe Sensitivity
-
Cell Preparation: Plate cells (e.g., HeLa or HepG2) in a suitable format (e.g., 96-well plate for plate reader analysis, or glass-bottom dishes for microscopy) and culture overnight.
-
Induction of Lipid Peroxidation: Treat cells with a known inducer of lipid peroxidation (e.g., cumene hydroperoxide or erastin) at various concentrations for a specified time (e.g., 2-4 hours). Include an untreated control.
-
Probe Loading: Prepare a working solution of the fluorescent probe in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Remove the treatment medium, wash the cells with HBSS, and incubate the cells with the probe solution for 30-60 minutes at 37°C, protected from light.[3]
-
Washing: Remove the probe solution and wash the cells 2-3 times with fresh HBSS to remove any extracellular probe.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
For ratiometric probes like C11-BODIPY™ 581/591, acquire signals in both the unoxidized (e.g., Ex/Em ~581/591 nm) and oxidized (e.g., Ex/Em ~488/510 nm) channels.[3][4]
-
For "turn-on" probes like Liperfluo™, measure the fluorescence at the emission maximum of the oxidized form (e.g., Ex/Em ~524/535 nm).[5][7]
-
-
Data Analysis: Plot the fluorescence intensity (or the ratio of oxidized to unoxidized fluorescence) against the concentration of the lipid peroxidation inducer. The slope of the linear portion of this curve is an indicator of the probe's sensitivity.
Protocol for Determining Probe Selectivity
-
Preparation of Reactive Species: Prepare solutions of various reactive oxygen species (ROS) and reactive nitrogen species (RNS) that may be present in a cellular environment (e.g., hydrogen peroxide (H₂O₂), superoxide (O₂⁻), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻)).
-
In Vitro Assay: In a cell-free system (e.g., a cuvette with buffer), add the fluorescent probe to a final concentration in the low micromolar range.
-
Fluorescence Measurement: Measure the baseline fluorescence of the probe.
-
Addition of Reactive Species: Add a specific reactive species to the cuvette and record the change in fluorescence intensity over time. Repeat this for each of the different reactive species.
-
Cell-Based Assay:
-
Culture cells as described in the sensitivity protocol.
-
Treat separate batches of cells with inducers of specific ROS (e.g., antimycin A for superoxide, H₂O₂ for hydrogen peroxide).
-
Load the cells with the fluorescent probe and measure the fluorescence response as described above.
-
-
Data Analysis: Compare the fluorescence response of the probe to the target analyte (lipid peroxyl radicals or hydroperoxides) with its response to other reactive species. A highly selective probe will show a significant fluorescence change only in the presence of its target analyte.[9]
Conclusion
The selection of an appropriate fluorescent probe is critical for the accurate assessment of lipid peroxidation. While established probes like C11-BODIPY™ 581/591 and Liperfluo™ offer reliable methods for detecting lipid peroxidation, the development of novel quinoline-based probes holds promise for advancing the field. The inherent tunability of the quinoline scaffold may allow for the creation of probes with improved photophysical properties, such as larger Stokes shifts and enhanced photostability, which are highly desirable for advanced imaging applications. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of the sensitivity and selectivity of both existing and newly developed fluorescent probes, enabling researchers to make informed decisions for their specific experimental needs.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abpbio.com [abpbio.com]
- 4. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Lipid Peroxide Detection Liperfluo | CAS 1448846-35-2 Dojindo [dojindo.com]
- 6. Dojindo Molecular Technologies Inc Liperfluo(50UGx5) is used to monitor | Fisher Scientific [fishersci.com]
- 7. Liperfluo L248_2 manual | DOJINDO [dojindo.com]
- 8. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
Safety Operating Guide
Navigating the Disposal of 6-Ethoxyquinoline-2-carbaldehyde: A Guide for Laboratory Professionals
Core Disposal Principles
The primary directive for the disposal of 6-Ethoxyquinoline-2-carbaldehyde is to manage it as regulated hazardous waste.[4] It is crucial to segregate it from non-halogenated chemical waste to ensure proper handling and disposal.[4] Unused products and contaminated packaging should be placed in labeled containers for waste collection and handled by an authorized waste removal company.[1] Under no circumstances should this chemical be emptied into drainage systems or disposed of with municipal waste.[1]
Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[5] All handling of the waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[5]
Key Safety Measures:
-
Avoid contact with skin and eyes.[6]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[5]
-
Store in a tightly closed container in a dry, well-ventilated place.[5][6]
Disposal Procedures
The recommended disposal method for quinoline-based compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
For the aldehyde functional group, neutralization can be a viable option to render the waste non-hazardous.[8][9] However, these procedures should only be performed by trained personnel. Options for aldehyde neutralization include:
-
Commercial Neutralizers: Products like Aldex® can neutralize and crosslink aldehydes, converting them into non-toxic, non-hazardous waste that may be safe for drain or regular trash disposal, depending on the product and local regulations.[8][9]
-
Chemical Neutralization:
-
Sodium Bisulfite Reaction: A saturated solution of sodium bisulfite can be slowly added to the aldehyde waste to form a bisulfite adduct, which can then be disposed of as aqueous chemical waste.[10]
-
Oxidation with Potassium Permanganate: This method oxidizes the aldehyde to a less hazardous carboxylic acid. The reaction is typically carried out in an acidic solution, and any excess permanganate is quenched with sodium bisulfite.[10]
-
It is crucial to verify the effectiveness of any treatment method, potentially through laboratory analysis, to ensure the resulting waste is no longer hazardous before final disposal.[11]
Quantitative Disposal Data
Due to the lack of a specific SDS for this compound, quantitative data regarding disposal parameters is not available. The following table summarizes the qualitative information gathered from related compounds.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1][2][3] |
| Primary Disposal Method | Incineration with a combustible solvent | [7] |
| Alternative Treatment | Chemical neutralization (for aldehyde group) | [8][9][10][11] |
| Container Requirements | Tightly closed, properly labeled, compatible material | [1][2][12] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects | [1][2] |
Experimental Protocols for Aldehyde Neutralization
The following are generalized protocols for the neutralization of aldehydes and should be adapted and validated by a qualified chemist for this compound.
1. Neutralization with Sodium Bisulfite [10]
-
In a chemical fume hood, place the beaker containing the this compound waste on a stir plate.
-
Begin stirring and slowly add a saturated solution of sodium bisulfite. An excess of the bisulfite reagent should be used.
-
Stir the mixture for a minimum of 30 minutes.
-
The resulting solution, containing the bisulfite adduct, should be tested to confirm the absence of the aldehyde.
-
Dispose of the treated aqueous waste in accordance with institutional protocols.
2. Oxidation with Potassium Permanganate [10]
-
In a chemical fume hood, place the beaker containing the this compound waste on a stir plate.
-
Slowly and carefully acidify the waste to a pH of approximately 3-4 with a dilute solution of sulfuric acid.
-
Slowly add a solution of potassium permanganate. The purple color will disappear as it reacts.
-
Continue adding permanganate solution until a faint, persistent pink or purple color remains.
-
Quench any excess permanganate by adding a small amount of sodium bisulfite solution until the purple color disappears.
-
Neutralize the solution to a pH between 6 and 8 with a suitable base (e.g., sodium bicarbonate).
-
Dispose of the neutralized aqueous waste according to your institution's guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. lobachemie.com [lobachemie.com]
- 3. chemos.de [chemos.de]
- 4. benchchem.com [benchchem.com]
- 5. keyorganics.net [keyorganics.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Quinoline | 91-22-5 [chemicalbook.com]
- 8. archtechnochem.com [archtechnochem.com]
- 9. wastewise.com [wastewise.com]
- 10. benchchem.com [benchchem.com]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 6-Ethoxyquinoline-2-carbaldehyde
Essential Safety Protocols for Handling 6-Ethoxyquinoline-2-carbaldehyde
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedure should always be conducted to determine the appropriate level of PPE.[4] The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles or a full-face shield.[4][5] | To protect against splashes and aerosols. A face shield is recommended when there is a higher risk of splashing.[5][6] |
| Hands | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Viton®).[4][6] | Inspect gloves for any signs of degradation before use.[4] Change gloves immediately if contaminated. For extended contact, consult the glove manufacturer's chemical resistance guide.[7] |
| Body | A fully fastened lab coat. A chemically resistant apron is recommended for procedures with a higher risk of splashing.[4][5] | To protect the skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood.[4][8] A NIOSH/MSHA approved respirator may be necessary for large quantities, in case of spills, or if ventilation is inadequate.[5][9] | To prevent inhalation of dust, vapors, or aerosols. |
| Feet | Closed-toe shoes made of a non-porous material.[5][7] | To protect feet from spills and falling objects. |
Engineering Controls and Work Practices
All work involving the handling of powdered this compound or the preparation of its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that an operational safety shower and eyewash station are readily accessible in the laboratory.[4]
Disposal Plan
All materials contaminated with this compound, including the compound itself, used gloves, absorbent materials, and glassware, must be disposed of as hazardous chemical waste.[4] Use dedicated, clearly labeled, and sealed containers for this waste.[4] Follow all institutional, local, and national regulations for the disposal of chemical waste.[4] Do not dispose of this compound down the drain or in regular trash.[4]
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. keyorganics.net [keyorganics.net]
- 4. benchchem.com [benchchem.com]
- 5. cdc.gov [cdc.gov]
- 6. uah.edu [uah.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. actylislab.com [actylislab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
